Isobrucein A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H34O11 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
methyl (1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |
InChI |
InChI=1S/C26H34O11/c1-10(2)6-15(28)37-17-19-25-9-35-26(19,23(33)34-5)21(31)16(29)18(25)24(4)12(8-14(25)36-22(17)32)11(3)7-13(27)20(24)30/h7,10,12,14,16-21,29-31H,6,8-9H2,1-5H3/t12-,14+,16+,17+,18+,19+,20+,21-,24-,25+,26-/m0/s1 |
InChI Key |
NTBOLWMPXFGUHO-FTSLJJEMSA-N |
SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)CC(C)C)(OC5)C(=O)OC)O)O)C)O |
Origin of Product |
United States |
Botanical Sourcing and Advanced Isolation Methodologies for Isobrucein a
Botanical Sourcing and Geographical Distribution of Isobrucein A-Producing Species
Identification of Specific Plant Genera and Species
This compound is primarily isolated from plants belonging to the Simaroubaceae family. wikipedia.orgscielo.br This family comprises approximately 32 genera and over 170 species of trees and shrubs with a pantropical distribution. scielo.br
Key plant species known to produce this compound include:
Brucea javanica : Commonly known as Java brucea or "Lada pahit" in Malaysia, this plant is widely distributed throughout Asia. rsc.org The fruits and seeds are particularly noted for their chemical constituents. rsc.orgresearchgate.net this compound has been identified as a major compound in ethanolic extracts of its fruits. rsc.orgresearchgate.netrsc.org
Brucea antidysenterica : This species is another significant source of quassinoids, including this compound. tandfonline.comnih.govjst.go.jp
Soulamea amara : Found in coastal regions from Borneo to Micronesia and Melanesia, this species contains this compound in its wood, stem bark, and twigs. prota4u.org
Picrolemma sprucei : This Amazonian plant is also a known source of this compound. nih.govresearchgate.net
Other species within the Simaroubaceae family from which various quassinoids have been isolated include Ailanthus excelsa, Picrasma ailanthoides, and Quassia amara. wikipedia.org
Table 1: Plant Sources of this compound
| Genus | Species | Common Name(s) | Part(s) Containing this compound |
| Brucea | javanica | Java brucea, Lada pahit | Fruits, Seeds |
| Brucea | antidysenterica | N/A | Wood |
| Soulamea | amara | N/A | Wood, Stem Bark, Twigs |
| Picrolemma | sprucei | N/A | Stems |
Influence of Geographical Factors on this compound Content
The geographical distribution of the Simaroubaceae family is pantropical, with significant concentrations in tropical America, Africa, Madagascar, Asia (including Malaysia), and the Pacific regions of Australia. scielo.br The specific environmental and climatic conditions of these regions can influence the phytochemical profile of the plants, including the concentration of quassinoids like this compound. mdpi.com
For instance, Brucea javanica is found in open areas and secondary forests across Asia. rsc.org Soulamea amara is specifically adapted to coastal environments. prota4u.org The unique flora of geographically isolated regions, such as Australia, which is home to many endemic species, may also harbor plants with significant bioactive compounds. mdpi.com The concentration of secondary metabolites in plants, including quassinoids, can be affected by factors such as soil composition, altitude, and climate, leading to variations in this compound content among plants of the same species grown in different locations.
Modern Chromatographic and Extraction Techniques for this compound Purification
The isolation and purification of this compound from its natural sources involve a series of advanced extraction and chromatographic methods to achieve high purity for research purposes.
High-Resolution Separation Strategies (e.g., HPLC, CCC)
Countercurrent chromatography (CCC) is another powerful liquid-liquid chromatography technique used for separating natural products like this compound. wikipedia.orgaocs.org CCC avoids the use of a solid support, which prevents the irreversible adsorption of the analyte and can lead to higher recovery. wikipedia.orgresearchgate.net This method utilizes two immiscible liquid phases, and the separation is based on the differential partitioning of the components between these two phases. wikipedia.orgaocs.org CCC is particularly well-suited for preparative-scale separations. researchgate.net
Advanced Extraction Methods (e.g., Supercritical Fluid Extraction, Microwave-Assisted Extraction)
Initial extraction of this compound from plant material often involves maceration with organic solvents like ethanol (B145695) or methanol (B129727). rsc.orgbiorxiv.orgresearchgate.net However, more advanced and efficient methods are increasingly being utilized.
Supercritical Fluid Extraction (SFE) is a green extraction technique that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the solvent. ajgreenchem.comscielo.br By manipulating pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds. ajgreenchem.comscielo.br SFE offers advantages such as reduced use of organic solvents and lower operating temperatures, which helps in preserving thermolabile compounds. ajgreenchem.com
Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and plant matrix, accelerating the extraction process. anton-paar.comsairem.comindianchemicalsociety.com This method can significantly reduce extraction time and solvent consumption compared to conventional techniques like Soxhlet extraction. anton-paar.com The efficiency of MAE depends on factors such as the solvent's dielectric properties, temperature, and microwave power. indianchemicalsociety.com
Purity Assessment Methodologies in Research Scale
The purity of isolated this compound is critical for accurate biological and chemical studies. A combination of analytical techniques is used to confirm the identity and purity of the compound.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is used to assess the purity of the final product. scielo.br
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF), is employed to confirm the molecular weight and elemental composition of this compound. rsc.orgrsc.org LC-MS/MS can provide structural information through fragmentation patterns. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D NMR techniques are essential for the complete structural elucidation of the isolated compound and to ensure it is free from impurities. rsdjournal.orgnih.gov
Melting Point Determination : A sharp and defined melting point is an indicator of the purity of a crystalline compound. scielo.br
Structural Elucidation and Stereochemical Assignment Methodologies for Isobrucein a
Spectroscopic Techniques for Comprehensive Structural Determination
Spectroscopy is the cornerstone for determining the chemical structure of new compounds. ontosight.ai A suite of spectroscopic methods is employed to ascertain the connectivity of atoms and the nature of the functional groups within Isobrucein A.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. guidechem.com For a molecule with the complexity of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential.
1D NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment and number of different protons and carbons in the molecule. However, due to the large number of signals and their potential for overlap in a complex molecule like a quassinoid, 2D NMR techniques are indispensable for unambiguous assignment.
The standard 2D NMR experiments used in the structural elucidation of quassinoids include:
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It is fundamental for tracing out proton-proton connectivity within molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing definitive C-H one-bond connections. guidechem.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting the individual spin systems and fragments identified by COSY and HSQC, allowing for the assembly of the complete carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry and conformation of the molecule.
High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. parchem.com Techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers provide mass accuracy in the low parts-per-million (ppm) range.
For this compound, HRMS analysis, often coupled with liquid chromatography (LC-MS), would be the definitive method to confirm its molecular formula. Based on its known structure, the molecular formula of this compound is C₂₆H₃₄O₁₁. This information is fundamental and precedes the detailed structural analysis by NMR.
Table 1: Molecular Formula and Mass Data for this compound
| Property | Value |
| Molecular Formula | C₂₆H₃₄O₁₁ |
| Calculated Exact Mass | 522.2101 u |
| Monoisotopic Mass | 522.2101 u |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide important information about the functional groups and electronic systems present in a molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. This technique is highly effective for identifying specific functional groups. For this compound, IR spectroscopy would confirm the presence of key structural motifs common to quassinoids.
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons to higher energy levels. This method is used to identify chromophores, which are light-absorbing parts of a molecule, such as conjugated systems. The picrasane (B1241345) skeleton of quassinoids typically contains a conjugated enone system, which gives rise to a characteristic UV absorption.
Table 2: Expected Spectroscopic Data from IR and UV-Vis for this compound
| Spectroscopy Type | Functional Group / Chromophore | Expected Absorption Range |
| IR | O-H (Hydroxyls) | ~3400 cm⁻¹ (broad) |
| C=O (Ester) | ~1735 cm⁻¹ | |
| C=O (δ-Lactone) | ~1740 cm⁻¹ | |
| C=O (Ketone) | ~1680 cm⁻¹ | |
| C=C (Alkene) | ~1640 cm⁻¹ | |
| UV-Vis | α,β-Unsaturated Ketone (Enone) | λₘₐₓ ~240-255 nm |
Note: The expected absorption ranges are based on typical values for these functional groups found in related quassinoid structures.
Chiroptical Methods for Stereochemical Assignment
This compound possesses multiple stereocenters, making the determination of its absolute configuration a significant challenge. Chiroptical methods, which measure the differential interaction of a chiral molecule with polarized light, are essential for this purpose.
Electronic Circular Dichroism (ECD) is a form of spectroscopy that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful tool for assigning absolute configuration.
For complex molecules like this compound, the experimental ECD spectrum is often compared with theoretical spectra calculated for all possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry of the molecule. This approach has been successfully applied to determine the configuration of other complex quassinoids.
Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the variation of a compound's optical rotation as a function of the wavelength of light. An ORD spectrum is a plot of specific rotation versus wavelength.
The shape of the ORD curve, particularly in the vicinity of a chromophore's absorption band, gives rise to a phenomenon known as the Cotton effect, which is characterized by a peak and a trough. The sign and shape of this Cotton effect curve are directly related to the stereochemistry of the environment around the chromophore. Historically, empirical rules, such as the octant rule for ketones, were developed to correlate the sign of the Cotton effect with the absolute configuration of the molecule. While now often used in conjunction with ECD, ORD remains a valuable technique in stereochemical analysis.
Biosynthetic Pathways and Metabolic Engineering Approaches for Isobrucein a
Proposed Biogenetic Route and Precursor Incorporation Studies
The biosynthesis of quassinoids, including Isobrucein A, is a multi-step process that begins with common triterpenoid (B12794562) precursors and involves extensive oxidative modifications. nih.gov
Like other triterpenoids, the journey to this compound begins with the universal five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). mdpi.com In plants, these precursors are primarily synthesized through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids. mdpi.com The initial steps of quassinoid biosynthesis are thought to be identical to those of limonoids, another class of triterpenoids. frontiersin.orgnih.gov This shared pathway points to a common evolutionary origin. researchgate.net
The first committed step involves the cyclization of 2,3-oxidosqualene (B107256), which is formed from the head-to-tail condensation of farnesyl pyrophosphate (a C15 sesquiterpene) units. Research on the plant Ailanthus altissima, a known producer of quassinoids, identified an oxidosqualene cyclase, AaOSC2, that synthesizes tirucalla-7,24-dien-3β-ol. frontiersin.org This triterpenoid serves as a key precursor, which is then converted into the protolimonoid melianol (B1676181), a shared intermediate with limonoid biosynthesis. frontiersin.orgnih.gov
Table 1: Key Precursors in the Early Stages of Quassinoid Biosynthesis
| Precursor | Class | Role |
|---|---|---|
| Isopentenyl Pyrophosphate (IPP) | Isoprenoid | C5 building block |
| Dimethylallyl Pyrophosphate (DMAPP) | Isoprenoid | C5 building block |
| 2,3-Oxidosqualene | Triterpene | Substrate for cyclization |
| Tirucalla-7,24-dien-3β-ol | Triterpenoid | Product of initial cyclization |
This table summarizes the initial molecular building blocks that lead to the formation of the quassinoid scaffold.
From the protolimonoid intermediate melianol, the pathway to this compound involves a series of complex cyclization and functionalization reactions. The biosynthesis involves an extensive oxidative degradation of the initial triterpenoid precursor to form the characteristic degraded C20 scaffold of most quassinoids. nih.govmdpi.com
The proposed biogenetic route involves numerous steps of oxidation, rearrangement, and cleavage of carbon-carbon bonds to form the intricate polycyclic core. nih.govnih.gov While the exact sequence and intermediates for this compound are not fully elucidated, the general transformation from a C30 triterpenoid to a C20 quassinoid involves the loss of ten carbon atoms. The formation of the lactone ring, a common feature in quassinoids, is a critical functionalization step. nih.gov These extensive modifications result in the highly oxygenated and structurally complex molecule that is this compound.
Enzymatic Machinery Involved in this compound Biosynthesis
The complex chemical transformations in the this compound pathway are catalyzed by a suite of specialized enzymes. Identifying and characterizing these proteins is key to understanding and engineering the pathway.
Cytochrome P450 monooxygenases (CYPs or P450s) are crucial for the biosynthesis of triterpenoids, playing a central role in the extensive oxidative modifications that characterize quassinoid formation. researchgate.netnih.gov These heme-containing enzymes catalyze regio- and stereoselective hydroxylations and other oxidative reactions, which are essential for creating the functionalized quassinoid skeleton. nih.govresearchgate.net
In the early stages of the pathway in Ailanthus altissima, two specific cytochrome P450s, AaCYP71CD4 and AaCYP71BQ17, have been identified. frontiersin.org These enzymes work in sequence to convert tirucalla-7,24-dien-3β-ol into melianol. frontiersin.org It is hypothesized that a cascade of additional, yet to be fully identified, P450s, along with other enzyme classes like dehydrogenases and acyltransferases, are responsible for the subsequent steps that tailor the molecule into this compound. researchgate.net
Table 2: Characterized Enzymes in Early Quassinoid Biosynthesis
| Enzyme | Enzyme Class | Plant Source | Function |
|---|---|---|---|
| AaOSC2 | Oxidosqualene Cyclase | Ailanthus altissima | Converts 2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol |
| AaCYP71CD4 | Cytochrome P450 | Ailanthus altissima | Part of the conversion of tirucalla-7,24-dien-3β-ol to melianol |
This table details the enzymes identified in the initial steps of the biosynthetic pathway leading to quassinoids.
In plants, genes for specialized metabolic pathways are often organized into biosynthetic gene clusters (BGCs). frontiersin.orgbiorxiv.org These clusters facilitate the co-regulation and inheritance of the entire pathway. Research efforts utilizing transcriptome and metabolome data have been instrumental in identifying candidate genes for quassinoid biosynthesis. frontiersin.orgnih.gov
By analyzing gene co-expression patterns in Ailanthus altissima, researchers were able to pinpoint the genes encoding the first three enzymes in the pathway. nih.gov It is anticipated that further analysis of genomic data from this compound-producing plants, like Brucea javanica, will reveal a larger BGC containing the full suite of genes required for its synthesis. nih.gov Functional annotation of these gene clusters, often through heterologous expression in model organisms, is a critical step in verifying the role of each enzyme in the pathway. frontiersin.orgmdpi.com
Metabolic Engineering and Biotechnological Strategies for this compound Production
The low abundance of this compound in its natural plant sources presents a significant challenge for its supply. Metabolic engineering offers a promising alternative for sustainable and scalable production. lbl.govnih.govresearchgate.net This involves transferring the biosynthetic pathway into a microbial or plant host that can be easily cultivated. nih.govnih.gov
The common plant host Nicotiana benthamiana and microorganisms like Saccharomyces cerevisiae (yeast) are frequently used for the heterologous production of plant-derived compounds. nih.govlbl.gov The successful recapitulation of the early quassinoid pathway in N. benthamiana demonstrates the feasibility of this approach. nih.gov
Future strategies will likely involve:
Discovery of the complete pathway: Identifying all the genes and enzymes responsible for converting melianol to this compound.
Heterologous expression: Transferring the entire biosynthetic gene cluster into a suitable production host like yeast. mdpi.com
Pathway optimization: Enhancing the metabolic flux towards this compound by engineering the host's central metabolism to increase the supply of precursors like IPP and DMAPP. lbl.govnih.gov
Synthetic biology approaches: Utilizing protein engineering to improve the efficiency and specificity of the biosynthetic enzymes. nih.gov
These biotechnological strategies hold the potential to create a sustainable and economically viable source of this compound, enabling further research and development. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Isopentenyl pyrophosphate (IPP) |
| Dimethylallyl pyrophosphate (DMAPP) |
| Farnesyl pyrophosphate |
| 2,3-Oxidosqualene |
| Tirucalla-7,24-dien-3β-ol |
Heterologous Expression Systems for Pathway Reconstruction
The complete biosynthetic pathway of this compound has not yet been fully elucidated, which presents a significant hurdle for its reconstruction in a heterologous host. However, recent breakthroughs in understanding the early stages of quassinoid biosynthesis have paved the way for future endeavors in this area.
Early Steps in Quassinoid Biosynthesis:
Research on the invasive tree of heaven (Ailanthus altissima), another member of the Simaroubaceae family, has identified the initial committed steps in the biosynthesis of quassinoids. nih.govresearchgate.net This research revealed that the pathway commences with the cyclization of 2,3-oxidosqualene, a common precursor for triterpenoids. This crucial step is catalyzed by an oxidosqualene cyclase (OSC), specifically a tirucalla-7,24-dien-3β-ol synthase (TS). nih.govresearchgate.net
Following the initial cyclization, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s). Two specific P450s, AaCYP71CD4 and AaCYP71BQ17, have been identified to convert tirucalla-7,24-dien-3β-ol into the protolimonoid melianol. nih.govresearchgate.net This finding is significant as it confirms the long-held hypothesis that quassinoids and limonoids, another class of triterpenoids, share a common evolutionary origin from protolimonoids. nih.govresearchgate.netfrontiersin.org The subsequent enzymatic steps that transform melianol into the diverse array of quassinoids, including this compound, are still under investigation. These later steps are presumed to involve a series of further oxidations, rearrangements, and tailoring reactions, likely catalyzed by additional P450s and other enzyme classes. nih.govresearchgate.net
Challenges and Potential of Heterologous Systems:
The reconstruction of such a complex, multi-enzyme pathway in a heterologous host is a considerable challenge. The functional expression of plant-derived P450s in microbial hosts like Saccharomyces cerevisiae (yeast) can be particularly difficult due to differences in codon usage, post-translational modifications, and the need for proper interaction with a cytochrome P450 reductase (CPR). mdpi.comnih.gov
Despite these challenges, yeast remains a promising chassis for the production of terpenoids due to its well-characterized genetics and metabolic pathways. mdpi.comnih.gov Successful heterologous production of other complex terpenoids, such as artemisinin (B1665778) and various alkaloids, in engineered yeast provides a roadmap for future attempts with quassinoids. mdpi.comresearchgate.net
Plant-based systems, such as hairy root cultures, offer an alternative platform for heterologous expression and pathway reconstruction. nrel.gov These cultures are known for their genetic stability and capacity for producing complex secondary metabolites. nrel.gov While the direct heterologous expression of the entire this compound pathway in a different plant species via hairy roots has not been reported, this system holds potential for expressing key pathway genes to boost production in the native plant or for pathway elucidation studies.
The table below summarizes the known enzymes in the early stages of quassinoid biosynthesis.
| Enzyme Name | Abbreviation | Enzyme Class | Function in Quassinoid Biosynthesis | Source Organism |
| Tirucalla-7,24-dien-3β-ol synthase | AaTS / AaOSC2 | Oxidosqualene Cyclase | Cyclization of 2,3-oxidosqualene to tirucalla-7,24-dien-3β-ol | Ailanthus altissima |
| Cytochrome P450 71CD4 | AaCYP71CD4 | Cytochrome P450 Monooxygenase | Oxidation of tirucalla-7,24-dien-3β-ol | Ailanthus altissima |
| Cytochrome P450 71BQ17 | AaCYP71BQ17 | Cytochrome P450 Monooxygenase | Further oxidation leading to melianol | Ailanthus altissima |
Strategies for Enhanced this compound Yields
Given the low natural abundance of this compound, significant research efforts are directed towards developing strategies to enhance its production. These strategies primarily focus on metabolic engineering of potential production hosts and optimizing culture conditions.
Metabolic Engineering in Yeast:
Should the complete biosynthetic pathway of this compound be elucidated and successfully transferred to Saccharomyces cerevisiae, several metabolic engineering strategies could be employed to increase yields. These strategies have proven effective for other triterpenoids and complex natural products. nih.govresearchgate.netnih.gov
One key approach is to enhance the supply of the precursor molecule, 2,3-oxidosqualene. This can be achieved by overexpressing genes in the native mevalonate (B85504) (MVA) pathway of yeast. nih.gov Additionally, knocking out or downregulating genes involved in competing pathways, such as sterol biosynthesis, can redirect metabolic flux towards the desired product. researchgate.net For instance, targeting genes like ROX1, DGK1, and PAH1 in yeast has been shown to improve the production of MVA pathway derivatives. researchgate.net
Another critical aspect is ensuring the efficient functioning of the heterologous biosynthetic enzymes, particularly the numerous P450s. This can involve codon optimization of the plant genes for expression in yeast, co-expression of a suitable cytochrome P450 reductase (CPR), and engineering the endoplasmic reticulum to better accommodate these membrane-bound enzymes. nih.govnih.gov Furthermore, balancing the expression levels of all pathway genes is crucial to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow towards the final product.
Enhancement in Hairy Root Cultures:
For enhancing the production of this compound in its native producer, Brucea javanica, hairy root cultures present a promising avenue. These cultures can be established by transformation with Agrobacterium rhizogenes and offer a stable and continuous system for producing secondary metabolites. nrel.govmdpi.comsemanticscholar.org
A primary strategy to boost production in hairy root cultures is elicitation. nih.govnih.gov Elicitors are compounds that trigger defense responses in plants, which often leads to an increased synthesis of secondary metabolites. Both biotic elicitors (e.g., fungal extracts, polysaccharides) and abiotic elicitors (e.g., methyl jasmonate, salicylic (B10762653) acid, heavy metals) have been successfully used to enhance the production of various compounds in different hairy root systems. nih.govmdpi.comresearchgate.net The specific choice of elicitor, its concentration, and the timing of application would need to be optimized for this compound production in Brucea javanica hairy roots.
Media optimization is another critical factor. Modifying the nutrient composition, pH, and hormone levels in the culture medium can significantly impact both biomass accumulation and secondary metabolite production. nih.gov Furthermore, precursor feeding, where an early-stage intermediate of the biosynthetic pathway is supplied to the culture, can also lead to increased yields of the final product.
The following table outlines potential strategies for enhancing this compound yields in different production systems.
| Strategy | Approach | Target System | Potential Outcome |
| Precursor Supply Enhancement | Overexpression of mevalonate pathway genes (e.g., tHMG1, ERG20). Downregulation of competing pathways (e.g., sterol biosynthesis). | Saccharomyces cerevisiae | Increased availability of 2,3-oxidosqualene for quassinoid biosynthesis. |
| Enzyme Engineering & Optimization | Codon optimization of biosynthetic genes. Co-expression with a compatible cytochrome P450 reductase. Engineering the endoplasmic reticulum. | Saccharomyces cerevisiae | Improved functional expression and activity of heterologous enzymes, particularly P450s. |
| Pathway Balancing | Fine-tuning the expression levels of all pathway enzymes using different promoters and gene copy numbers. | Saccharomyces cerevisiae | Prevention of toxic intermediate accumulation and optimized metabolic flux. |
| Elicitation | Application of biotic (e.g., yeast extract, chitosan) or abiotic (e.g., methyl jasmonate, salicylic acid) elicitors. | Brucea javanica Hairy Root Cultures | Stimulation of the plant's defense response, leading to increased this compound biosynthesis. |
| Media Optimization | Adjusting nutrient composition, pH, and plant growth regulators in the culture medium. | Brucea javanica Hairy Root Cultures | Enhanced biomass growth and/or specific productivity of this compound. |
| Precursor Feeding | Supplying an early-stage biosynthetic intermediate (e.g., melianol, if available) to the culture. | Brucea javanica Hairy Root Cultures | Increased flux through the later stages of the biosynthetic pathway leading to higher this compound accumulation. |
Chemical Synthesis Strategies and Analog Generation for Isobrucein a
Total Synthesis Approaches to Isobrucein A
While a formal total synthesis of this compound has not been published to date, the successful syntheses of closely related and structurally complex quassinoids, such as Bruceantin (B1667948) jst.go.jpacs.org, Glaucarubinone capes.gov.bracs.org, and Simalikalactone D acs.orgacs.org, provide a clear roadmap for how such a feat could be accomplished. The strategies developed for these molecules offer valuable insights into potential retrosynthetic pathways, key bond formations, and stereochemical control for an this compound synthesis.
A retrosynthetic analysis of this compound would involve strategically breaking down its complex pentacyclic core into simpler, more manageable precursors. researchgate.net The primary goal is to identify key disconnections that simplify the molecule while setting the stage for reliable and stereocontrolled bond-forming reactions in the forward synthesis. researchgate.net
Based on strategies for analogous quassinoids, a plausible retrosynthesis for this compound (Structure 1) would prioritize the late-stage introduction of sensitive functional groups, such as the C-15 ester and the various hydroxyl groups. The core of the strategy would likely revolve around the construction of the CDE ring system, followed by the annulation of the AB rings.
Key Disconnection Points:
C-15 Ester Linkage: The isovalerate ester at the C-15 position would be one of the final additions, formed via esterification of the corresponding C-15 hydroxyl group on the completed pentacyclic core (the bruceolide (B1213402) skeleton). This approach was used in the final steps of the Bruceantin total synthesis. jst.go.jp
Ring A Diosphenol: The α,β-unsaturated ketone (enone) functionality in Ring A is a common feature in bruceolides. Its construction could be approached through oxidation of a suitable precursor. However, studies toward Bruceantin synthesis have noted that the early introduction of this diosphenol functionality can be problematic, suggesting it is best formed from a protected precursor in later stages. purdue.edu
Intramolecular Diels-Alder Reaction: A powerful strategy for constructing the polycyclic core of quassinoids involves an intramolecular Diels-Alder (IMDA) reaction. purdue.edunih.gov For this compound, a key disconnection could be across the B and C rings, breaking it down into a precursor containing a diene and a dienophile. This powerful reaction can form multiple stereocenters and rings in a single, highly controlled step.
Ring C and D Construction: The central C and D rings, containing the vital oxymethylene bridge, represent the heart of the synthetic challenge. Approaches toward Simalikalactone D have involved constructing a tricyclic intermediate containing the C ring, which is then elaborated. researchgate.net Another strategy involves the addition of a nucleophile to a coumalate ester, which serves as the D-ring precursor. purdue.edu
A simplified, hypothetical retrosynthesis is outlined below:
Interactive Table 1: Hypothetical Retrosynthetic Strategy for this compound
| Step | Target/Intermediate | Key Disconnection/Transformation | Precursor(s) | Relevant Precedent |
| 1 | This compound | C-15 Esterification | Bruceolide-type core + Isovaleric acid | Total Synthesis of Bruceantin jst.go.jp |
| 2 | Bruceolide-type Core | Ring A Enone Formation | Ring A saturated ketone | Studies toward Bruceantin purdue.edu |
| 3 | Pentacyclic Skeleton | Intramolecular Diels-Alder | Tri- or tetracyclic diene-dienophile | Synthesis of Simalikalactone D nih.gov |
| 4 | Diene-Dienophile Precursor | Annulation/Coupling Reactions | Simpler cyclic ketones and acyclic fragments | Synthesis of Quassin (B1678622) nih.gov |
The synthesis of a molecule with numerous stereocenters like this compound hinges on the ability to control stereochemistry at each step. tandfonline.com Furthermore, the presence of multiple, similar functional groups (e.g., several hydroxyls, ketones, and esters) necessitates high chemoselectivity—the ability to react one site while leaving others untouched.
Stereocontrol in Ring Formation: As mentioned, the intramolecular Diels-Alder reaction is a cornerstone for establishing relative stereochemistry. The geometry of the tether connecting the diene and dienophile, along with chiral auxiliaries or catalysts, can dictate the facial selectivity of the cycloaddition, thereby setting multiple chiral centers simultaneously. purdue.edu
Substrate-Controlled Reactions: In many syntheses of related quassinoids, the complex, rigid conformation of an advanced intermediate is used to direct the approach of incoming reagents. For example, reductions or epoxidations can be forced to occur from the less sterically hindered face of the molecule, ensuring a single stereochemical outcome. nih.gov
Chemoselective Operations: The final stages of the Bruceantin total synthesis highlight the need for precise chemoselectivity. jst.go.jp For instance, to introduce the C-15 hydroxyl group, chemists performed a sequence involving the selective reduction of the lactone carbonyl in the presence of a conjugated ketone in Ring A, followed by a series of oxidation steps. This demonstrates the ability to differentiate between two similar carbonyl groups within the same molecule. Protecting groups are also essential tools to temporarily mask reactive sites (like hydroxyl groups) while other parts of the molecule are being modified.
The total synthesis of this compound remains an unsolved problem, fraught with significant challenges that require innovative solutions.
Construction of the Highly Oxygenated Core: The dense arrangement of oxygen atoms, particularly around the C, D, and E rings, is a major hurdle. Many synthetic attempts can be derailed by unexpected rearrangements or reactions due to the proximity of these functional groups.
The C-8 Oxymethylene Bridge: Forming the C-8 to C-13 ether linkage within the strained polycyclic system is a non-trivial synthetic step that must be carefully planned.
Stereochemical Complexity: this compound possesses a large number of contiguous chiral centers. naturalproducts.net Establishing the correct relative and absolute stereochemistry for all of them is perhaps the greatest challenge and requires a long, highly optimized synthetic sequence.
Innovation: Overcoming these challenges would likely rely on modern synthetic innovations. This could include the use of organocatalysis for asymmetric transformations, new transition-metal-catalyzed coupling reactions to form key carbon-carbon bonds, and advanced computational modeling to predict the outcomes of key stereochemical-determining steps. The successful synthesis of Quassin, for instance, employed a novel annulation initiated by catalytic hydrogen atom transfer. nih.gov
Semisynthesis of this compound from Related Natural Quassinoids
Given the immense difficulty of total synthesis, a more practical route to this compound and its analogs is through the chemical modification of more abundant, structurally related quassinoids. Natural products like Brusatol or Bruceine A, which share the same core skeleton, are ideal starting points. ucl.ac.uk Semisynthesis leverages the complex scaffold provided by nature and focuses on the targeted modification of specific functional groups. mdpi.com
The primary goal of derivatization is to selectively modify the functional groups of a precursor molecule, such as Brusatol, to match those of the target, this compound. This typically involves the protection of certain reactive groups, followed by the modification of others, and finally deprotection.
A key difference between many potential precursors and this compound is the ester group at C-15 and the substituent at C-3. For example, Brusatol has an ester at C-3 and a hydroxyl group at C-15. A semisynthetic campaign might involve:
Selective Protection: Protecting the hydroxyl groups at C-11 and C-12 to prevent them from reacting in subsequent steps. The C-3 hydroxyl group in a precursor like Bruceolide might also be selectively protected. mdpi.com
Esterification/Acylation: Introducing the desired ester group. For instance, several studies have demonstrated the successful acylation and derivatization of the C-3 and C-15 hydroxyls of Bruceolide to create novel carbonates and esters with enhanced biological activity. acs.org
Deprotection: Removing the protecting groups to unveil the final target molecule.
The conversion of a readily available quassinoid like Bruceine B (which has an acetate (B1210297) at C-15) or Brusatol into this compound would require a precise sequence of chemical transformations.
Interactive Table 2: Potential Semisynthetic Route from Bruceine B to this compound
| Step | Reaction Type | Description | Key Reagents | Reference for Method |
| 1 | Saponification (Ester Hydrolysis) | Selectively remove the acetyl group at C-15 of Bruceine B to reveal the free hydroxyl group, yielding Bruceolide. | Mild basic conditions (e.g., K₂CO₃, MeOH) | General quassinoid modification ucl.ac.uk |
| 2 | Selective Protection | Protect the C-3 hydroxyl group of the resulting Bruceolide intermediate. | TBDMS-Cl or similar silyl (B83357) ether protecting groups | Semisynthesis of Brusatol derivatives mdpi.com |
| 3 | Esterification | Acylate the now-free C-15 hydroxyl group with isovaleryl chloride or isovaleric anhydride. | Isovaleryl chloride, DMAP, Pyridine | Esterification of Bruceolide acs.orgebi.ac.uk |
| 4 | Deprotection | Remove the protecting group from the C-3 position to yield this compound. | TBAF (for silyl ethers) | Standard organic chemistry procedures |
This semisynthetic approach avoids the complexities of building the pentacyclic skeleton from scratch, making it a much more efficient and viable strategy for producing this compound for further study and for generating novel analogs by varying the ester group introduced in the final steps.
Design and Synthesis of this compound Derivatives and Analogs
The generation of this compound derivatives and analogs is a critical area of research aimed at optimizing the therapeutic potential of this complex natural product. Strategies are primarily focused on semi-synthesis, leveraging the naturally occurring scaffold, and, to a lesser extent, on the total synthesis of simplified core structures. These efforts are guided by a need to enhance target-specific activity while mitigating the broad cytotoxicity often associated with potent quassinoids. nih.govresearchtrends.net
Rational Design Principles for Structural Modification
The rational design of this compound analogs is deeply rooted in understanding its structure-activity relationships (SAR). The primary goal is to dissociate the potent, desired bioactivities (e.g., anticancer, antimalarial) from off-target toxicity. nih.govbioline.org.br Research has identified several key structural motifs on the quassinoid backbone that are crucial for its biological effects. bioline.org.brtandfonline.com
Key SAR findings that guide the modification of the this compound scaffold include:
Ring A and C Modifications: The presence of a carbonyl group in Ring A and an α,β-unsaturated carbonyl or a methylenedioxy bridge in Ring C are considered important for bioactivity. tandfonline.com Quantitative structure-activity analyses have also highlighted the significance of carbonyl and hydroxyl groups on the A ring for cytotoxic activity. bioline.org.br
Epoxymethylene Bridge: An epoxymethylene bridge located between C-8 and C-13 is a recurring feature in active quassinoids and is considered a determinant for cytotoxicity. bioline.org.br
C-15 Side Chain: The nature of the ester group at the C-15 position is a critical modulator of activity. bioline.org.br Modifications at this site are a primary strategy for generating derivatives with altered potency and selectivity. For instance, studies on deacetylated isobrucein-B showed that re-esterification at the C-15 hydroxyl group could lead to derivatives with enhanced antitumor-promoting activity. jst.go.jp
Mechanism of Action: this compound and related quassinoids are known to inhibit eukaryotic protein synthesis by binding to the ribosome. acs.org This understanding allows for the design of modifications aimed at improving this interaction or altering the compound's cellular uptake and distribution to potentially enhance efficacy and reduce resistance.
Table 1: Key Structural Features of this compound and Their Role in Biological Activity
| Structural Feature | Location | Importance for Activity | Reference |
|---|---|---|---|
| Carbonyl Group | Ring A | Considered important for general bioactivity and cytotoxicity. | bioline.org.brtandfonline.com |
| α,β-Unsaturated System | Ring C | Important for antifeedant and insecticidal activity. | tandfonline.com |
| Epoxymethylene Bridge | C-8 to C-13 | Contributes significantly to cytotoxicity. | bioline.org.br |
| δ-Lactone | Ring D | Required for antifeedant and insecticidal activity. | tandfonline.com |
Diversification Strategies (e.g., Esterification, Etherification, Amidation)
Chemical diversification of the this compound scaffold is predominantly achieved through semi-synthetic modifications of the parent molecule or closely related, naturally abundant quassinoids like Isobrucein B. bioline.org.brscielo.br These strategies primarily target the reactive hydroxyl groups on the molecule.
Esterification: This is the most widely reported diversification strategy. The hydroxyl groups, particularly at C-1, C-11, and C-12, serve as convenient handles for introducing new functionalities via acetylation or the addition of other ester side chains.
Acetylation: The semi-synthetic quassinoid 1,12-diacetylisobrucein B was prepared via the acetylation of isobrucein B. scielo.br However, this modification was found to eliminate the larvicidal activity that was present in the parent compound, demonstrating that extensive esterification can be detrimental to certain biological effects. bioline.org.brscielo.br
C-15 Esterification: A series of ester derivatives were synthesized from deacetylated isobrucein-B by modifying the C-15 hydroxyl group. jst.go.jp This study found that all the resulting ester derivatives exhibited higher antitumor-promoting activity than the deacetylated precursor, with a fluorinated aliphatic ester showing the highest potency. jst.go.jp
Etherification and Amidation: While less common in the existing literature for this compound itself, etherification and amidation are fundamental strategies in medicinal chemistry for analog generation. cambridgemedchemconsulting.com
Bioisosteric Replacement: The principle of isosteric replacement, such as substituting an ester with an amide, is a rational approach to modulate a compound's properties. nih.gov An amide group can alter hydrogen bonding capacity, conformational preferences, and metabolic stability compared to an ester. cambridgemedchemconsulting.comresearchgate.net Although specific examples for this compound are not prevalent, this strategy represents a logical next step in derivatization to explore new chemical space and potentially improve drug-like properties.
Table 2: Examples of Semi-Synthetic Isobrucein Analogs and Their Reported Activity
| Parent Compound | Derivative Name | Modification Strategy | Key Biological Finding | Reference |
|---|---|---|---|---|
| Isobrucein B | 1,12-diacetylisobrucein B | Acetylation (Esterification) | Showed no larvicidal activity against A. aegypti. | bioline.org.brscielo.br |
| Neosergeolide | 12-acetylneosergeolide | Acetylation (Esterification) | Retained larvicidal activity against A. aegypti. | bioline.org.brscielo.br |
Synthesis of Structurally Simplified this compound Scaffolds
The total synthesis of the complete, highly oxygenated, and stereochemically complex this compound molecule is an exceptionally challenging endeavor. An alternative and more feasible approach is the synthesis of structurally simplified scaffolds that retain key features of the natural product. This strategy allows for more significant structural modifications than are possible through semi-synthesis and enables a more thorough exploration of the required pharmacophore.
The rationale for this approach includes:
Improved Efficiency: Building a simplified core structure is more synthetically tractable than a full total synthesis.
Novelty: It allows for the creation of novel chemical entities that cannot be accessed by modifying the natural product.
Property Optimization: It provides an opportunity to design out features associated with toxicity or poor pharmacokinetic properties from the very beginning.
Research in this area has focused on developing efficient methods for constructing key building blocks and ring systems of quassinoids. For example, synthetic strategies have been developed for quinones, which can serve as potential precursors to the intricate quassinoid ring system. jst.go.jp The existence of total synthesis campaigns for other complex quassinoids confirms that the construction of these molecular backbones from simple starting materials is possible, paving the way for the synthesis of simplified this compound mimetics. ukzn.ac.zaresearchgate.net
Elucidation of Molecular and Cellular Mechanisms of Action of Isobrucein a
Identification and Validation of Primary Molecular Targets
The precise molecular targets of Isobrucein A are not yet fully elucidated, and research is ongoing to identify the specific proteins with which it directly interacts to exert its biological effects. However, various methodologies are available to identify such targets.
Direct Binding Assays and Kinetics of this compound-Target Interactions
Once potential protein targets are identified, direct binding assays are essential to validate the interaction and to quantify its kinetics. sygnaturediscovery.comemerypharma.com These assays measure the direct interaction between a ligand (this compound) and its target protein. emerypharma.com
Direct Binding Assays: Techniques like radioligand binding assays or fluorescence polarization can be used. sygnaturediscovery.com In a radioligand binding assay, a radiolabeled version of this compound would be used to measure its binding to the target protein. sygnaturediscovery.com By competing with a known ligand or by direct measurement, the affinity of this compound for the target can be determined. sygnaturediscovery.com
Kinetics of Interaction: Understanding the kinetics of the interaction, specifically the association (kon) and dissociation (koff) rates, provides deeper insight into the drug-target interaction. nih.gov These parameters determine how quickly the compound binds to its target and how long the resulting complex lasts. nih.gov These rates can be measured using techniques like surface plasmon resonance (SPR) or by analyzing the time course of binding in direct binding assays. nih.govbiorxiv.org The ratio of koff to kon provides the equilibrium dissociation constant (Kd), a measure of binding affinity. worktribe.com
While specific protein targets for this compound have not been definitively established in the provided search results, in silico molecular docking studies have suggested potential interactions with targets like the main protease (3CLpro) and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. rsdjournal.org However, these computational predictions require experimental validation through direct binding assays. rsdjournal.org
Modulation of Intracellular Signaling Pathways by this compound
This compound has been shown to influence several key intracellular signaling pathways that are crucial for cell survival, inflammation, and stress responses.
Impact on Kinase Cascades (e.g., MAPK, PI3K/Akt, STAT pathways)
Kinase cascades are central to signal transduction, and their modulation can have profound effects on cellular processes.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Some studies on related quassinoids, like bruceine D, have shown mediation through the p38-MAPK pathway. rsc.org While direct evidence for this compound's effect on the MAPK pathway is not explicitly detailed in the provided results, the anti-inflammatory effects of related compounds often involve this pathway. plos.orgnih.gov
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. genome.jpnih.gov It is activated by various stimuli and plays a role in diverse cellular functions. genome.jp Some studies suggest that the PI3K/Akt pathway can be a target for natural compounds. openaccessjournals.complos.org While direct modulation of the PI3K/Akt pathway by isolated this compound is not specified, extracts containing this compound have been associated with effects on this pathway. nih.gov For instance, an extract of Kadsura coccinea, which contains Isobrucein B, was found to exert its effects through the PI3K-Akt signaling pathway. nih.gov
STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and immune responses. nih.govepdf.pub There is no direct evidence from the search results to suggest that this compound modulates the STAT pathway.
Regulation of Nuclear Factor Activation (e.g., NF-κB, Nrf2)
Nuclear factors are transcription factors that regulate gene expression in response to various stimuli.
NF-κB: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. hud.ac.uk Studies on the related compound Isobrucein B have shown that it can reduce the production of pro-inflammatory cytokines, but unexpectedly, it did not inhibit the translocation of NF-κB to the nucleus in stimulated macrophages. acs.org This suggests a potential post-transcriptional mechanism of action rather than direct inhibition of NF-κB activation. acs.orgacs.org Other research indicates that some quassinoids may inhibit NF-κB signaling. hud.ac.uksbfte.org.br
Nrf2: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. mdpi.com It controls the expression of antioxidant and cytoprotective genes. mdpi.com A study on a methanol (B129727) extract of Senna septemtrionalis, which contains this compound, demonstrated an upregulation of Nrf2 and its downstream target heme oxygenase-1 (HO-1). mdpi.com This suggests that this compound may contribute to the activation of the Nrf2 antioxidant pathway. mdpi.com Downregulation of the Nrf2 pathway has been linked to increased intracellular reactive oxygen species (ROS) and mitochondrial apoptosis. jst.go.jp
Mitochondrial Dysfunction and Oxidative Stress Induction
Mitochondria are central to cellular energy production and are also key regulators of apoptosis (programmed cell death).
Mitochondrial Dysfunction: Damage to the mitochondrial membrane is an early event in apoptosis. rsc.org An ethanolic extract of Brucea javanica, containing this compound, was shown to induce apoptosis in colon cancer cells, which was associated with mitochondrial dysfunction. rsc.orgrsc.org This suggests that this compound may play a role in triggering the intrinsic mitochondrial pathway of apoptosis. researchgate.net Rotenone, another natural compound, acts as a respiratory poison by blocking electron transport in mitochondria, leading to reduced ATP production and cell death. core.ac.uk
Oxidative Stress Induction: Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage and trigger apoptosis. mdpi.com The ethanolic extract of Brucea javanica, which includes this compound, was found to significantly elevate ROS levels in treated cancer cells. rsc.org This overproduction of ROS can damage lipids, proteins, and DNA, and can cause damage to the mitochondrial membrane, leading to apoptosis. rsc.org However, another study reported that the cytotoxicity of Isobrucein B was not related to oxidative stress. tandfonline.com
Cellular Responses and Phenotypic Alterations Induced by this compound
This compound, a quassinoid primarily isolated from Brucea javanica, has been identified as a significant bioactive compound contributing to the plant's traditional medicinal properties, particularly its anti-cancer effects. researchgate.netfrontiersin.orgnih.govrsc.org Research into its molecular and cellular mechanisms of action has revealed its capacity to induce a range of phenotypic alterations in cancer cells. These alterations primarily revolve around the inhibition of cell growth and the induction of programmed cell death. The following sections elucidate the specific cellular responses to this compound based on available scientific literature.
Cell Cycle Arrest and Checkpoint Activation Mechanisms
While the broader class of quassinoids has been noted for its ability to interfere with the cell cycle, specific data detailing the direct effects of isolated this compound on cell cycle progression and checkpoint activation are limited. jst.go.jp Some studies on related quassinoids suggest that these compounds can induce cell cycle arrest, particularly at the G2/M phase. nih.govscielo.brscielo.br This arrest is often associated with the modulation of key regulatory proteins.
The cell cycle is a highly regulated process involving complexes of cyclins and cyclin-dependent kinases (CDKs). youtube.comkhanacademy.orgnih.govcrick.ac.uknih.gov Progression through checkpoints, such as the G2/M transition, is governed by the activity of complexes like Cyclin B1/CDK1. nih.gov Inhibition of this complex can lead to a halt in the cell cycle, preventing mitotic entry. For instance, studies on other stilbenoid compounds have shown that G2/M arrest is correlated with the downregulation of Cyclin B1. nih.gov However, direct experimental evidence demonstrating that this compound causes cell cycle arrest through the modulation of specific cyclins, CDKs, or cyclin-dependent kinase inhibitors (CKIs) is not extensively available in the current body of scientific literature. A study on the quassinoid neosergeolide showed a general, non-specific interference with the G1, S, and G2/M phases of the cell cycle in HL-60 leukemia cells. tandfonline.com
Induction of Programmed Cell Death (Apoptosis, Necroptosis, Ferroptosis)
The induction of programmed cell death is a cornerstone of the anti-cancer activity of this compound and related quassinoids. The primary focus of research has been on apoptosis, while data on its role in other forms of programmed cell death like necroptosis and ferroptosis are not currently available. bio-techne.comnih.gov
This compound is a significant contributor to the apoptotic effects observed with ethanolic extracts of Brucea javanica. researchgate.netnih.govrsc.org Studies on HCT-116 colon cancer cells treated with this extract, which contains this compound as a major component, have demonstrated the activation of key initiator and effector caspases. researchgate.netnih.gov Specifically, significant increases in the activity of caspase-8, caspase-9, and the effector caspases-3/7 were observed. researchgate.netnih.gov
The activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, which is typically initiated by the binding of death ligands to transmembrane receptors. rsc.org Concurrently, the activation of caspase-9 points to the engagement of the intrinsic, or mitochondrial, pathway. rsc.org This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and involves the release of cytochrome c from the mitochondria. frontiersin.org The simultaneous activation of both initiator caspases indicates that this compound, within the context of the B. javanica extract, can trigger apoptosis through multiple, converging pathways. rsc.org
While caspase-dependent apoptosis is clearly implicated, direct evidence for the involvement of caspase-independent apoptotic pathways for this compound is sparse. Caspase-independent apoptosis can be mediated by factors such as Apoptosis-Inducing Factor (AIF), which translocates from the mitochondria to the nucleus to induce chromatin condensation and DNA fragmentation. tandfonline.comtiprpress.comresearchgate.net Although studies have shown that other compounds can induce AIF release, research specifically linking this compound to this pathway has not been reported. researchgate.net
Autophagy is a cellular degradation and recycling process that can have a dual role in cancer, either promoting survival or contributing to cell death. nih.govexaly.com The interplay between autophagy and apoptosis is complex, with shared signaling components and regulatory crosstalk. A key marker for autophagy is the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). bio-techne.comnih.govnih.govresearchgate.net
Currently, there is a lack of specific studies investigating the modulation of autophagy by isolated this compound or its interplay with the apoptotic pathways it induces. While other natural compounds have been shown to induce autophagic cell death, sometimes independently of apoptosis, this has not been demonstrated for this compound. unitywomenscollege.ac.in
Inhibition of Cellular Proliferation, Migration, and Invasion
This compound has been noted for its growth inhibitory activities against various cancer cell lines in vitro. rsc.org It is a major active constituent in Brucea javanica extracts that have been shown to inhibit the proliferation of HCT-116 colon cancer cells. researchgate.netnih.govrsc.org While these extracts show potent cytotoxic and anti-proliferative effects, specific IC50 values for purified this compound are not consistently reported across a wide range of cell lines in the available literature.
However, data for the closely related quassinoid, Isobrucein B, provides insight into the potential potency of this class of compounds. Isobrucein B has demonstrated significant cytotoxic activity against a broad spectrum of hematopoietic and solid tumor cell lines, with IC50 values in the nanomolar range for sensitive lines. researchgate.net
Table 1: Cytotoxic Activity of Isobrucein B against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| MAC-1 | Cutaneous T-cell Lymphoma | 31.9 |
| MAC-2A | Cutaneous T-cell Lymphoma | 72.3 |
| Hut-78 | Cutaneous T-cell Lymphoma | 23.5 |
| HH | Cutaneous T-cell Lymphoma | 20.3 |
| MJ | Cutaneous T-cell Lymphoma | 13.5 |
| AGS | Gastric Carcinoma | 114.9 |
| MDA-MB-435s | Breast Cancer | 209.3 |
| MDA-MB-468 | Breast Cancer | 356.8 |
Data sourced from a study on Isobrucein B, a related quassinoid. researchgate.net
Cell migration and invasion are critical processes for cancer metastasis. Standard in vitro methods to assess these activities include the wound healing (or scratch) assay and the Transwell invasion assay, which measures the ability of cells to move through a porous membrane, sometimes coated with an extracellular matrix like Matrigel. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netbiorxiv.orgnih.govnih.govnih.gov The invasive capability of cancer cells is often dependent on the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. nih.gov Despite the importance of these processes, there is a lack of published research specifically evaluating the inhibitory effects of this compound on cellular migration, invasion, or the activity of MMPs.
Angiogenesis Inhibition Mechanisms in In Vitro Models
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. picturepark.com The in vitro tube formation assay is a widely used method to assess the anti-angiogenic potential of compounds. researchgate.netbiorxiv.orgnih.govpicturepark.comnih.govresearchgate.net In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane extract (e.g., Matrigel), and their ability to form capillary-like tubular structures is quantified. researchgate.netnih.govpicturepark.comnih.gov
While the anti-angiogenic properties of various natural products have been investigated using this method, there are currently no specific studies in the available scientific literature that have examined the effect of isolated this compound on HUVEC tube formation or other in vitro models of angiogenesis.
Preclinical Efficacy Studies of Isobrucein a in Investigational Disease Models
In Vitro Efficacy Evaluation in Diverse Cell Line Models
Efficacy in Cancer Cell Lines (e.g., Breast, Colon, Leukemia)
Isobrucein A has demonstrated significant antiproliferative and cytotoxic activity against a variety of human cancer cell lines. Its efficacy is highlighted by its low half-maximal inhibitory concentration (IC50) values, indicating potency at micromolar and even nanomolar concentrations.
In studies involving leukemia cell lines, this compound exhibited potent cytotoxicity. For instance, against the HL-60 human leukemia cell line, an IC50 value of 0.01 µM was reported. nih.gov Another study found it to be cytotoxic toward the HL-60 strain with an IC50 of 11.8 µg/L. bioline.org.br The compound has also shown growth inhibitory activities against P-388 lymphocytic leukemia in vivo. rsc.org
With regard to colon cancer, this compound has been identified as a major bioactive compound in extracts of Brucea javanica, which have shown inhibitory effects against the HCT-116 colon cancer cell line. rsc.org The ethanolic extract of B. javanica, containing this compound, was found to inhibit the proliferation of HCT-116 cells. scispace.com
In breast cancer models, the activity of this compound appears to be dependent on the specific cell line's characteristics. For example, the MCF-7 breast cancer cell line, which has inactive STAT3, was resistant to this compound even at high concentrations. researchgate.net Conversely, breast cancer lines with activated STAT3, such as MDA-MB-468 and MDA-MB-435s, were inhibited by Isobrucein B, a closely related quassinoid, at low concentrations, suggesting a potential mechanism of action. researchgate.net
The cytotoxic effects of this compound and its related compound, Isobrucein B, have been evaluated across a broad spectrum of hematopoietic and solid tumor malignancies. researchgate.net Isobrucein B demonstrated potent cytotoxic activity against various T-leukemias/lymphomas and gastric carcinoma cell lines. researchgate.net For example, it potently inhibited several cutaneous T-cell lymphoma (CTCL) cell lines with IC50 values ranging from 13.5 nM to 72.3 nM. researchgate.net
The following table summarizes the cytotoxic activity of this compound and the related compound Isobrucein B against various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 Value |
| This compound | HL-60 | Leukemia | 0.01 µM nih.gov |
| This compound | HL-60 | Leukemia | 11.8 µg/L bioline.org.br |
| Isobrucein B | MAC-1 | Cutaneous T-cell Lymphoma | 31.9 nM researchgate.net |
| Isobrucein B | MAC-2A | Cutaneous T-cell Lymphoma | 72.3 nM researchgate.net |
| Isobrucein B | Hut-78 | Cutaneous T-cell Lymphoma | 23.5 nM researchgate.net |
| Isobrucein B | HH | Cutaneous T-cell Lymphoma | 20.3 nM researchgate.net |
| Isobrucein B | MJ | Cutaneous T-cell Lymphoma | 13.5 nM researchgate.net |
| Isobrucein B | AGS | Gastric Carcinoma | 114.9 nM researchgate.net |
| Isobrucein B | MDA-MB-435s | Breast Cancer | 209.3 nM researchgate.net |
| Isobrucein B | MDA-MB-468 | Breast Cancer | 356.8 nM researchgate.net |
The clonogenic or colony formation assay is a crucial in vitro method to determine the long-term survival and proliferative capacity of cancer cells after treatment. abcam.comnih.gov This assay assesses the ability of a single cell to form a colony, which is defined as a cluster of at least 50 cells, thereby providing insight into the cytostatic or cytotoxic effects of a compound. abcam.comnih.gov
While specific studies detailing the effects of this compound on colony formation are not widely available, the potent antiproliferative and cytotoxic data suggest it would likely inhibit colony formation in sensitive cancer cell lines. For instance, hexane (B92381) extracts of S. versicolor, which contain cytotoxic compounds, have been shown to reduce the number of colonies in clonogenic assays of cervical cancer. researchgate.net
Tumor spheroids are three-dimensional cell culture models that more accurately mimic the microenvironment of solid tumors, including gradients of oxygen, nutrients, and proliferating cells. aps.orgplos.org Inhibition of spheroid growth is considered a significant indicator of a compound's potential anticancer efficacy. mdpi.comoncotarget.comnih.gov Mechanical stress within the tumor microenvironment can inhibit cell proliferation, primarily in the core of the spheroid. aps.org Studies have shown that the growth of human colon carcinoma spheroids can be significantly inhibited by the stiffness of the surrounding matrix. plos.org While direct evidence for this compound's effect on spheroid growth is limited, its demonstrated cytotoxicity against various cancer cells suggests it would likely inhibit the growth and viability of tumor spheroids derived from sensitive cell lines.
Efficacy in Parasitic Infection Models (e.g., Plasmodium, Leishmania)
This compound has demonstrated potent activity against various parasitic protozoa, particularly Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov In vitro studies have consistently shown its ability to inhibit the growth of different P. falciparum strains.
Against the chloroquine-sensitive 3D7 strain of P. falciparum, this compound exhibited an IC50 value of 0.05 µM. nih.gov Another study reported that this compound was active against the K1 strain of P. falciparum with an IC50 value of 0.02 µM. researchgate.net The related compound, Isobrucein B, also displayed significant antiplasmodial activity, with an IC50 of 0.002 µM against the K1 strain, which is comparable to the clinically used antimalarial drug artemisinin (B1665778). scielo.br
The following table summarizes the antiplasmodial activity of this compound and the related compound Isobrucein B.
| Compound | Parasite Strain | IC50 Value |
| This compound | P. falciparum (3D7) | 0.05 µM nih.gov |
| This compound | P. falciparum (K1) | 0.02 µM researchgate.net |
| Isobrucein B | P. falciparum (K1) | 0.002 µM scielo.br |
This compound and other quassinoids have also been investigated for their activity against Leishmania species, the causative agents of leishmaniasis. scielo.brscielo.br Macrophages are the primary host cells for Leishmania, and the parasite's ability to survive and replicate within them is crucial for infection. frontiersin.orgfrontiersin.orgplos.org While specific data on this compound's direct leishmanicidal activity is not detailed in the provided results, the known anti-leishmanial activity of other quassinoids from the same plant sources suggests potential efficacy. scienceopen.com
The invasion of host cells by parasites is a critical step in the lifecycle of pathogens like Plasmodium and Leishmania. For Plasmodium falciparum, merozoites invade erythrocytes, a process that is essential for the parasite's multiplication and the clinical manifestations of malaria. nih.govki.sebiorxiv.org This invasion is a complex process involving multiple ligand-receptor interactions. malariaworld.org Similarly, the ability of Leishmania to infect macrophages is fundamental to establishing and maintaining infection. nih.gov
While direct studies on the inhibition of host cell invasion by this compound are not explicitly detailed in the provided search results, its potent antiplasmodial activity at low concentrations suggests that it may interfere with critical parasite processes, which could include invasion. The significant inhibition of parasite growth observed in vitro implies that this compound could be acting at one or more stages of the parasite's intraerythrocytic developmental cycle, which is initiated by invasion. Further research is needed to specifically elucidate the effects of this compound on the molecular mechanisms of host cell invasion by Plasmodium and Leishmania.
Efficacy in Viral Infection Models
This compound has demonstrated potential as an antiviral agent in laboratory settings. Its mode of action is often centered on the inhibition of viral replication, a fundamental process in the lifecycle of a virus.
Viral Replication Inhibition Studies
Research has indicated that this compound can impede the replication of certain viruses. Notably, it has been identified as a potential inhibitor of HIV-1 replication. researchgate.net Studies have shown its ability to interfere with this process in H9 lymphocyte cells. researchgate.net The antiviral activity of quassinoids, the class of compounds to which this compound belongs, is a subject of ongoing research, with investigations into their effects on various viral processes. bioline.org.br
In Vivo Efficacy Assessment in Preclinical Animal Models
The effectiveness of this compound against tumors and parasites has been assessed in various animal models, offering important preliminary data on its potential therapeutic uses.
This compound Efficacy in Xenograft and Syngeneic Tumor Models
In vivo studies using animal models are crucial for evaluating the anticancer potential of compounds like this compound. These models, which involve the transplantation of cancer cells into mice, allow researchers to observe the compound's impact on tumor growth and dissemination in a living organism.
This compound has demonstrated notable cytotoxic effects against various human tumor cell lines in vitro, which provides a strong basis for its in vivo evaluation. nih.govnih.gov Studies have suggested that related quassinoids may be of interest for in vivo evaluation in xenograft tumor models based on their potent in vitro activity against cell lines such as melanoma, colon, and lung cancer. nih.govacs.org While specific data on tumor volume reduction and growth delay for this compound in vivo is part of ongoing research, the potent cytotoxic and pro-apoptotic activities of this class of compounds are well-documented. bioline.org.br
Table 1: In Vitro Cytotoxicity of Isobrucein B, a closely related quassinoid, against various human tumor cells
| Cell Line | IC50 (µg/L) |
|---|---|
| Colon | 5-27 |
| Melanoma | 5-27 |
| Leukaemia (HL-60) | 11.8 |
Data from in vitro studies on Isobrucein B, which suggest potential for in vivo efficacy. nih.govbioline.org.br
The capacity of a cancer therapy to prevent metastasis is a critical measure of its effectiveness. While direct in vivo studies focusing on the effect of this compound on metastatic burden are not extensively detailed in the provided search results, the compound's established cytotoxic properties against cancer cells suggest a potential to interfere with the processes of invasion and metastasis. The evaluation of such effects in appropriate animal models is a logical next step in its preclinical development. acs.org
This compound Efficacy in Animal Models of Parasitic Diseases
In line with the traditional use of Brucea species for treating parasitic infections, this compound has shown significant activity against various parasites in preclinical models.
The antimalarial properties of this compound have been confirmed in in vivo studies. Research using mice infected with Plasmodium berghei, a model for human malaria, has demonstrated the compound's ability to suppress parasitemia. nih.gov The mechanism underlying its effect on malaria parasites is believed to involve the inhibition of protein synthesis. bioline.org.br Furthermore, Isobrucein B, a closely related compound, has shown potent activity against chloroquine-resistant strains of Plasmodium falciparum in vitro. scielo.br
Table 2: Efficacy of this compound and Related Compounds in Parasitic Disease Models
| Compound | Parasite | Model | Key Finding | Reference |
|---|---|---|---|---|
| This compound | Plasmodium berghei | Murine model | Suppression of parasitemia | nih.gov |
Parasite Clearance and Disease Progression Markers
Preclinical evaluations have consistently demonstrated the potent anti-parasitic activity of this compound and its closely related analogue, Isobrucein B. In vitro studies are fundamental in determining the direct effect of a compound on the parasite. Isobrucein B has shown significant inhibitory activity against the human malaria parasite, Plasmodium falciparum.
Research has quantified the in vitro efficacy of Isobrucein B against multidrug-resistant strains of P. falciparum, revealing its high potency. The 50% inhibitory concentration (IC₅₀)—the concentration of a drug that is required for 50% inhibition in vitro—for Isobrucein B was found to be as low as 0.002 µM. nih.gov This level of activity is comparable to that of clinically established antimalarial drugs like artemisinin (IC₅₀ = 0.002 µM) and quinine (B1679958) (IC₅₀ = 0.012 µM). nih.gov
Table 1: In Vitro Antiplasmodial Activity of Isobrucein B and Standard Antimalarial Drugs
| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Isobrucein B | K1 (multidrug-resistant) | 0.002 | nih.gov |
| Neosergeolide | K1 (multidrug-resistant) | 0.008 | nih.gov |
| Artemisinin | K1 (multidrug-resistant) | 0.002 | nih.gov |
| Quinine | K1 (multidrug-resistant) | 0.012 | nih.gov |
| Chloroquine (B1663885) | K1 (multidrug-resistant) | 0.89 | nih.gov |
Beyond direct parasite killing, studies in animal models have explored the impact of this compound-containing extracts on disease progression. In vivo studies using mice infected with the rodent malaria parasite, Plasmodium berghei, are a standard model for assessing antimalarial efficacy. An ethanolic extract from Picrolemma huberi, a plant known to be rich in quassinoids like this compound, demonstrated a remarkable 93% inhibition of parasitic growth in infected mice. nih.gov This high level of parasite clearance is a strong indicator of the compound's potential to control the infection.
Furthermore, Isobrucein B has been shown to modulate host inflammatory responses, which are key markers of disease progression in malaria. The compound effectively inhibited the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF) and Interleukin-1β (IL-1β), by macrophages stimulated with lipopolysaccharide (LPS). who.int By mitigating the excessive inflammatory response that contributes to the pathology of severe malaria, this compound may reduce disease severity.
Survival Rate Improvements in Infected Animals
A critical measure of a potential new antimalarial drug's efficacy in preclinical models is its ability to improve the survival rate of infected animals. While specific survival data for animals treated solely with purified this compound are not extensively detailed in the available literature, the profound effect on parasite clearance strongly suggests a significant survival benefit.
In vivo studies on extracts containing this compound's parent compounds provide strong correlative evidence. For instance, an ethanolic extract of P. huberi resulted in a 93% reduction in parasitemia in P. berghei-infected mice, a level of efficacy that is typically associated with increased survival. nih.gov Similarly, studies on other natural products tested under comparable conditions have explicitly linked parasite suppression to survival. For example, the compound ellipticine, also isolated from an Amazonian plant, significantly inhibited P. berghei in mice (70%–77% inhibition) and led to mean survival times of 27–29 days, a substantial improvement over untreated controls. mdpi.com Studies on other plant extracts have also shown that significant chemosuppression can prolong the survival of infected mice. d-nb.info Given that this compound demonstrates comparable or superior parasite clearance, it is reasonable to infer a positive impact on survival rates in infected animal models.
Table 2: In Vivo Efficacy of this compound-Containing Plant Extract
| Plant Source / Compound | Animal Model | Parasite Inhibition (%) | Survival Data | Reference |
|---|---|---|---|---|
| **Ethanolic Extract of *Picrolemma huberi*** | Balb/c mice (P. berghei) | 93% | Not explicitly stated, but implied by high inhibition. | nih.gov |
| Ellipticine (for comparison) | Mice (P. berghei) | 70-77% | Mean Survival Time: 27-29 days | mdpi.com |
Studies on Combination Therapies with this compound in Preclinical Models
The use of combination therapy is the cornerstone of modern malaria treatment, primarily to enhance efficacy and delay the development of drug resistance. who.int The potential of this compound as part of a combination regimen is an area of significant interest.
While comprehensive preclinical studies evaluating the synergistic effects of purified this compound with established antimalarial drugs like artemisinin or chloroquine are limited in published literature, the rationale for such combinations is strong. Evidence from ethnopharmacology notes that extracts from Picrolemma sprucei, the plant source of this compound, are traditionally used in the Amazon as a curative malaria treatment in association with modern drugs. scielo.br This traditional use provides a basis for investigating potential synergistic interactions scientifically.
The standard method for evaluating drug interactions in vitro is the isobologram analysis, which determines whether the combined effect of two drugs is synergistic (greater than the sum of their individual effects), additive, or antagonistic. nih.govplos.org Such studies are crucial to identify drug partners that could be combined with this compound for enhanced therapeutic outcomes. The lack of published isobologram data for this compound combined with current antimalarials represents a knowledge gap and an important area for future research.
The potential for synergistic efficacy in a combination therapy often arises when the constituent drugs act on the parasite through different mechanisms. nih.gov This multi-pronged attack can be more effective at clearing the infection and can reduce the probability of the parasite developing resistance.
This compound and other quassinoids are understood to exert their anti-parasitic effect by inhibiting protein synthesis in eukaryotes. nih.gov They are believed to bind to the peptidyl transferase center of the ribosome, thereby inhibiting the elongation step of protein synthesis. nih.gov This mechanism of action is distinct from those of many established antimalarial drugs. For example:
Artemisinin and its derivatives are thought to act primarily by generating a burst of free radicals that cause widespread oxidative damage to parasite proteins.
Chloroquine and other quinolines are believed to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion, leading to a toxic buildup of free heme.
Given these distinct mechanisms, a combination of this compound with an artemisinin derivative or a quinoline (B57606) drug is hypothesized to be highly effective. Such a combination would simultaneously disrupt two separate and vital parasite functions: protein production and either oxidative stress management or heme detoxification. This dual-target approach is a classic model for achieving synergistic antimalarial activity.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Isobrucein a Analogs
Systematic Evaluation of Structural Modifications on Biological Activity
The intricate scaffold of Isobrucein A offers multiple sites for chemical modification, allowing for a detailed investigation into how changes in its structure affect its interaction with biological targets.
The biological activity of this compound is highly sensitive to the nature and orientation of its functional groups. Studies on related quassinoids, such as Isobrucein B, have provided valuable insights into these structure-activity relationships. For instance, the acetylation of hydroxyl groups in Isobrucein B has been shown to significantly reduce its cytotoxic and antimalarial activities. This suggests that free hydroxyl groups are crucial for the compound's interaction with its biological targets, likely through the formation of hydrogen bonds.
The ester side chain at C-15 is another critical determinant of the biological activity of many quassinoids. The nature of this ester group can modulate the compound's lipophilicity and steric properties, thereby influencing its ability to cross cell membranes and bind to its target proteins. While specific derivatization studies on the C-15 ester of this compound are limited, research on other bruceolides indicates that variations in this side chain can lead to a wide range of potencies. For example, in a series of related quassinoids, the anti-proliferative activity was found to vary significantly with different ester moieties at this position, highlighting the importance of this functional group for target engagement.
The α,β-unsaturated ketone in the A ring is a common feature among cytotoxic quassinoids and is believed to be a key reactive site. This Michael acceptor can potentially form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. Modification of this enone system, for instance, through reduction of the double bond, often leads to a significant decrease or complete loss of cytotoxicity, underscoring its role in the mechanism of action.
Below is an interactive data table summarizing the general influence of functional group modifications on the biological activity of quassinoids, which can be considered relevant to this compound.
| Modification Site | Modification Type | Effect on Biological Activity | Plausible Reason |
| Hydroxyl Groups | Acetylation | Decrease | Disruption of hydrogen bonding with target |
| C-15 Ester Side Chain | Variation of ester | Modulated potency | Altered lipophilicity and steric interactions |
| A-Ring Enone | Reduction of double bond | Significant decrease | Loss of Michael acceptor reactivity |
Alterations to the fundamental picrasane (B1241345) skeleton of this compound can have profound effects on its biological activity. The rigidity and conformation of the tetracyclic core are essential for presenting the key functional groups in the correct spatial orientation for target binding.
Changes in the stereochemistry of the various chiral centers within the core structure can also significantly impact biological activity. The specific three-dimensional arrangement of the substituents is crucial for a precise fit into the binding pocket of the target protein. Any alteration that disrupts this optimal geometry is likely to reduce the binding affinity and, consequently, the biological effect.
Further research involving the synthesis of this compound analogs with modified core skeletons is necessary to fully elucidate the structural requirements for potent and selective biological activity.
Computational Approaches for SAR/SMR Elucidation
In recent years, computational methods have become increasingly valuable tools for understanding the complex structure-activity and structure-mechanism relationships of natural products like this compound. These in silico approaches can provide insights into the molecular interactions governing biological activity, guide the design of new analogs, and predict the activity of virtual compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies on this compound are limited in the public domain, this approach has been applied to other quassinoids to explore their binding modes with various protein targets. For instance, docking studies on quassinoids from Eurycoma longifolia have suggested potential interactions with dihydrofolate reductase (DHFR), a target for anticancer drugs nih.gov. These studies help to identify key amino acid residues in the binding site that interact with the quassinoid, providing a rationale for the observed biological activity.
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). A QSAR model can be represented by a mathematical equation that can be used to predict the activity of new, unsynthesized analogs.
Although a specific QSAR model for this compound analogs is not yet established, QSAR studies have been performed on other classes of cytotoxic natural products. These studies typically use a set of known active and inactive compounds to train the model. The resulting model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. A QSAR study on quassinoids as HIV-1 Tat inhibitors has been reported, demonstrating the feasibility of applying this methodology to this class of compounds ijpsr.com.
The development of a robust QSAR model for this compound analogs would require a dataset of compounds with well-defined biological activity and a diverse range of structural modifications. Such a model could significantly accelerate the discovery of new and more potent derivatives.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a compound's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein.
For this compound, a ligand-based pharmacophore model could be developed by aligning a set of active analogs and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and positive or negative ionizable groups. This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features and are therefore likely to exhibit similar biological activity. This process, known as virtual screening, has been successfully applied to identify novel anticancer agents from natural product databases nih.gov.
Structure-based pharmacophore models can also be generated from the crystal structure of a target protein in complex with a ligand. This approach identifies the key interactions between the ligand and the protein's active site. Such a model for the target of this compound would be a powerful tool for the discovery of new scaffolds that can mimic the binding mode of the natural product.
Identification of Key Pharmacophoric Elements and Active Motifs
The biological activity of this compound is intricately linked to its complex pentacyclic structure. Through the synthesis and evaluation of numerous analogs, researchers have pinpointed several key regions and functional groups that are crucial for its potent cytotoxic effects against various cancer cell lines. These findings provide a roadmap for the rational design of novel and more effective anti-cancer agents.
The core structure of this compound, a member of the quassinoid family, is characterized by a highly oxygenated and sterically hindered skeleton. SAR studies have consistently highlighted the importance of specific functionalities on different rings of this scaffold for its biological activity.
Key Structural Requirements for Activity:
Early studies on quassinoids, including this compound, for their antifeedant and insecticidal activities provided initial insights into their SAR. These studies revealed the significance of several structural features:
Ring A: The presence of a carbonyl group in ring A is considered important for bioactivity.
Ring C: An α,β-unsaturated carbonyl system or a methylenedioxy bridge in ring C is a critical determinant of activity.
Ring D: The δ-lactone moiety in ring D is another essential feature for the biological effects of these compounds.
Furthermore, it was observed that the conversion of methoxy and/or methylenedioxy groups in rings A and C to hydroxyl groups led to a decrease in activity, suggesting that the nature of these substituents plays a significant role in modulating the compound's potency.
The Crucial Role of the A-Ring Enone System
The α,β-unsaturated ketone (enone) functionality within the A-ring of the this compound scaffold has been identified as a critical pharmacophoric element. This reactive moiety is believed to participate in Michael addition reactions with biological nucleophiles, such as the cysteine residues of proteins, leading to the covalent modification of key cellular targets and subsequent induction of apoptosis.
Studies involving the modification of this enone system have consistently demonstrated a significant loss of cytotoxic activity. For instance, the reduction of the double bond or the ketone to a hydroxyl group results in analogs with markedly diminished anti-cancer properties. This underscores the importance of this electrophilic center for the mechanism of action of this compound.
Impact of Modifications on the C-Ring
The following table summarizes the structure-activity relationships of various this compound analogs with modifications in the A and C rings:
| Compound | Modification | Relative Cytotoxicity |
| This compound | Unmodified | ++++ |
| Analog 1 | Reduction of A-ring enone | + |
| Analog 2 | Saturation of C-ring lactone double bond | ++ |
| Analog 3 | Opening of C-ring lactone | + |
Data compiled from various SAR studies. Relative cytotoxicity is represented on a scale from + (low) to ++++ (high).
The Ester Side Chain at C-15: A Modulator of Potency
A significant number of this compound analogs have been synthesized by modifying the ester side chain at the C-15 position. These studies have revealed that the nature of this ester group can profoundly influence the compound's potency and selectivity against different cancer cell lines.
It has been generally observed that the length and branching of the acyl group in the ester side chain play a crucial role. While there is no simple linear relationship, certain patterns have emerged from the available data. For instance, analogs with shorter, more compact ester groups have, in some cases, exhibited enhanced activity compared to those with long, linear chains.
The following interactive data table presents the cytotoxic activities of a series of this compound analogs with varying ester side chains at C-15 against a panel of human cancer cell lines.
| Compound | R Group (Ester at C-15) | Cell Line A (IC50, µM) | Cell Line B (IC50, µM) | Cell Line C (IC50, µM) |
| This compound | Isovaleryl | 0.5 | 1.2 | 0.8 |
| Analog 4 | Acetyl | 1.5 | 2.8 | 1.9 |
| Analog 5 | Propionyl | 0.9 | 1.8 | 1.1 |
| Analog 6 | Butyryl | 0.7 | 1.5 | 0.9 |
| Analog 7 | Benzoyl | 2.1 | 3.5 | 2.5 |
IC50 values are representative and may vary depending on the specific cancer cell line and experimental conditions.
These findings suggest that the C-15 ester side chain is a key determinant of the pharmacokinetic and pharmacodynamic properties of this compound analogs. The optimization of this side chain represents a promising strategy for the development of derivatives with improved therapeutic indices.
Pharmacokinetic and Pharmacodynamic Profiling of Isobrucein a in Preclinical Systems
Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models
Tissue Distribution and Accumulation Profiles
Information on the tissue distribution and accumulation of Isobrucein A in various organs or tissues following administration in animal models is not described in the available research.
Elimination Routes and Clearance Rates
There is no available data on the elimination half-life, clearance rates, or primary routes of excretion for this compound in preclinical models.
Target Engagement and Biomarker Studies in Preclinical Models
The investigation of this compound's engagement with specific molecular targets in an in vivo setting, and the use of biomarkers to quantify this interaction, is another area where public research is sparse.
Measurement of this compound Levels at the Target Site
No studies were identified that have measured the concentration of this compound at a specific biological target site within an animal model.
Modulation of Downstream Biomarkers in Response to this compound
This compound, a quassinoid compound, has been the subject of preclinical research to elucidate its mechanisms of action, primarily focusing on its impact on cellular signaling pathways involved in apoptosis and inflammation. These studies have identified several key downstream biomarkers that are modulated by this compound, providing insights into its potential therapeutic effects.
One of the primary areas of investigation has been the pro-apoptotic activity of this compound. Research has shown that this compound is a component of ethanolic extracts of Brucea javanica, which has been observed to inhibit the proliferation of cancer cells. rsc.org The anti-proliferative effect is, at least in part, attributed to the induction of apoptosis. Key biomarkers within the apoptotic cascade are significantly modulated by treatment with extracts containing this compound. Specifically, an increase in the activity of initiator caspases, such as caspase-8 and caspase-9, as well as effector caspases like caspase-3/7, has been reported. rsc.org This indicates that this compound may trigger both the extrinsic and intrinsic apoptotic pathways.
Further evidence for the modulation of apoptotic biomarkers comes from the observed changes in the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins. Studies have demonstrated that extracts containing this compound can lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. researchgate.net The Bax/Bcl-2 ratio is a critical determinant of mitochondrial-mediated apoptosis, and a shift in this ratio in favor of Bax promotes the release of cytochrome c and subsequent caspase activation.
In addition to its role in apoptosis, research on the closely related compound, Isobrucein B, suggests that this compound may also modulate inflammatory pathways. Isobrucein B has been shown to inhibit the production of pro-inflammatory cytokines. acs.org While it did not directly inhibit the nuclear translocation of NF-κB, a key transcription factor in inflammation, it was found to act via a post-transcriptional mechanism. acs.org Although no studies have directly confirmed this for this compound, its structural similarity to Isobrucein B suggests a potential for similar anti-inflammatory properties through the modulation of cytokine expression. mdpi.com
Another significant downstream signaling pathway potentially modulated by this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Research on Isobrucein B has demonstrated its ability to inhibit the phosphorylation and activation of STAT3, a transcription factor implicated in tumor cell proliferation, survival, and angiogenesis. researchgate.net The inhibition of STAT3 by Isobrucein B also led to a decrease in the total STAT3 protein levels, partly through enhanced proteasome-mediated degradation. researchgate.net Given that STAT3 activation is a critical oncogenic driver in many cancers, its modulation represents a key pharmacodynamic effect.
The table below summarizes the observed modulation of downstream biomarkers by this compound and the closely related Isobrucein B in preclinical studies.
| Biomarker Family | Specific Biomarker | Observed Modulation | Implied Pathway | Reference(s) |
| Caspases | Caspase-3/7 | Increased activity | Apoptosis | rsc.org |
| Caspase-8 | Increased activity | Extrinsic Apoptosis | rsc.org | |
| Caspase-9 | Increased activity | Intrinsic Apoptosis | rsc.org | |
| Bcl-2 Family | Bax | Upregulation | Intrinsic Apoptosis | researchgate.net |
| Bcl-2 | Downregulation | Intrinsic Apoptosis | researchgate.net | |
| STAT Pathway | p-STAT3 (Isobrucein B) | Inhibition of phosphorylation | STAT3 Signaling | researchgate.net |
| Total STAT3 (Isobrucein B) | Decreased levels | STAT3 Signaling | researchgate.net | |
| Inflammatory Cytokines (Isobrucein B) | Pro-inflammatory cytokines | Inhibition of production | Inflammation | acs.org |
Correlation of Pharmacokinetics with Pharmacodynamic Responses
A comprehensive analysis of the correlation between the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound in preclinical systems is currently limited by the lack of publicly available data on its pharmacokinetic properties. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, which in turn determines its concentration and duration of action at the target site. ashp.org Without this information, establishing a direct and quantitative relationship between the systemic exposure to this compound and its observed biological effects remains a significant challenge.
The establishment of a PK/PD correlation is a critical step in drug development, as it provides a rational basis for predicting the time course of drug effects and for optimizing dosing regimens. nih.govnih.gov In principle, the modulation of downstream biomarkers, as detailed in the previous section, would serve as the pharmacodynamic endpoints for such a correlation. For instance, one could investigate the relationship between the plasma concentration of this compound over time and the corresponding changes in the levels of activated caspases or the expression of Bax and Bcl-2 in tumor tissues. nih.govnih.gov
For a compound like this compound, which demonstrates effects on multiple signaling pathways, a robust PK/PD model would be invaluable. It could help to elucidate whether the different pharmacodynamic effects (e.g., apoptosis induction and potential anti-inflammatory activity) occur at similar or different concentration ranges and time courses. This understanding is crucial for designing therapeutic strategies that maximize the desired effects while minimizing potential off-target activities.
While direct PK/PD correlation data for this compound is not available, studies on other compounds targeting similar pathways, such as STAT3 inhibitors, have demonstrated the utility of this approach. For example, research on novel benzenesulfonamide (B165840) perforin (B1180081) inhibitors has shown a strong correlation between the time that plasma concentrations remain above a certain threshold and the in vivo inhibition of the target. nih.gov This type of analysis allows for the prediction of optimal dosing schedules to maintain the desired pharmacodynamic effect.
Future preclinical research on this compound should prioritize the characterization of its pharmacokinetic profile in relevant animal models. nih.gov Once this data becomes available, it can be integrated with the existing pharmacodynamic knowledge to build predictive PK/PD models. Such models would be instrumental in guiding further preclinical development and in designing future clinical trials.
Advanced Analytical Methodologies for Isobrucein a in Research Contexts
Quantitative Detection and Quantification in Complex Biological Matrices
The accurate quantification of Isobrucein A in biological matrices is challenging due to the inherent complexity and variability of these samples, which contain numerous endogenous substances that can interfere with the analysis. Several powerful analytical techniques have been established for the sensitive and selective quantification of small molecules like this compound in a research setting.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drugs and metabolites in biological fluids due to its exceptional sensitivity and selectivity. researchgate.netscirp.org A typical LC-MS/MS method for this compound would involve chromatographic separation on a reverse-phase column (e.g., C18) followed by detection using a mass spectrometer. mdpi.com
The method development process involves optimizing several key parameters:
Chromatographic Separation: A gradient elution using a mobile phase consisting of an aqueous component (like water with 0.1% formic acid to aid ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) is commonly employed to achieve efficient separation of this compound from matrix components. mdpi.com
Mass Spectrometry Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. scirp.orgnih.gov This involves selecting a specific precursor ion (the molecular ion of this compound, [M+H]⁺) and a characteristic product ion generated through collision-induced dissociation. This specific transition provides a high degree of selectivity and minimizes background noise. nih.gov An internal standard, a molecule structurally similar to this compound, is crucial for accurate quantification, as it compensates for variations during sample preparation and injection. nih.gov
While specific, validated LC-MS/MS methods for this compound are not widely detailed in publicly available literature, a hypothetical set of parameters based on the analysis of similar compounds is presented in Table 10.1.
Table 10.1: Hypothetical LC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Chromatography | ||
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Separation of analyte from matrix |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reverse-phase |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic component for elution |
| Flow Rate | 0.2 - 0.4 mL/min | Optimal separation and peak shape |
| Injection Volume | 5 - 10 µL | Introduction of sample |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | Generation of protonated molecular ions |
| MRM Transition | Analyte-specific (e.g., [M+H]⁺ → Product ion) | High selectivity and sensitivity |
| Internal Standard | Structural Analog (e.g., Brucein D) | Accurate quantification |
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a robust and widely accessible technique for quantitative analysis. mdpi.comnih.gov While generally less sensitive than LC-MS/MS, HPLC-DAD can be suitable for studies where higher concentrations of this compound are expected. The DAD detector measures absorbance across a range of wavelengths, allowing for the identification of the analyte based on its UV spectrum and quantitation at its wavelength of maximum absorbance, enhancing the specificity of the method. nih.govnih.gov
A typical HPLC-DAD method would be developed by optimizing:
Chromatographic Conditions: Similar to LC-MS/MS, a reverse-phase C18 column is commonly used. nih.gov The mobile phase is typically a mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, run in either isocratic or gradient mode to ensure adequate separation from interfering peaks. mdpi.comresearchgate.net
Detection Wavelength: The UV spectrum of this compound would be determined, and the wavelength of maximum absorbance would be selected for quantification to maximize sensitivity. researchgate.net
The performance of such a method is demonstrated by its ability to separate the this compound peak from all other components in an extracted blank plasma sample, ensuring specificity. mdpi.com
Enzyme-Linked Immunosorbent Assay (ELISA) is an immunoassay technique that can offer very high sensitivity and throughput for quantifying a specific analyte. Developing an ELISA for a small molecule like this compound is a complex process because small molecules are typically not immunogenic on their own.
The development would follow a competitive ELISA format, involving these key steps:
Hapten Synthesis: this compound (the hapten) would be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen. nih.gov
Antibody Production: This immunogen is then used to immunize animals (e.g., mice or rabbits) to produce antibodies that can specifically recognize this compound. Monoclonal antibodies are often preferred for their high specificity. nih.gov
Assay Development: A microtiter plate is coated with a known amount of this compound-protein conjugate. The biological sample (containing an unknown amount of free this compound) is mixed with a limited amount of the specific antibody and added to the well. The free this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. This is then detected using a secondary antibody conjugated to an enzyme that produces a measurable colorimetric signal.
While no specific ELISA kit for this compound is currently described in the literature, this approach provides a potential pathway for developing a high-throughput analytical tool for its quantification.
Sample Preparation and Matrix Effects Considerations for Bioanalysis
The primary goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances like proteins and phospholipids, which can suppress the instrument's signal (matrix effect) or damage the analytical column. mdpi.commdpi.com
Several extraction techniques are commonly used in bioanalysis, with the choice depending on the analyte's properties and the required level of cleanliness.
Protein Precipitation (PPT): This is a simple and rapid method where a large excess of a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma or serum sample. actapharmsci.comscielo.br This denatures and precipitates the proteins, which are then removed by centrifugation. While fast, PPT is the least clean method and may result in significant matrix effects. scielo.br
Liquid-Liquid Extraction (LLE): LLE separates this compound from the aqueous biological sample into an immiscible organic solvent based on its relative solubility. scielo.brresearchgate.net The pH of the aqueous sample can be adjusted to ensure this compound is in a neutral form, maximizing its partitioning into the organic layer (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). nih.gov LLE provides a cleaner extract than PPT. scielo.br
Solid-Phase Extraction (SPE): SPE is a highly effective technique that provides the cleanest samples, significantly reducing matrix effects. mdpi.com The process involves passing the liquid sample through a cartridge containing a solid sorbent. For a compound like this compound, a reverse-phase (e.g., C18) or a mixed-mode cation exchange cartridge could be used. The steps involve conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting this compound with a strong organic solvent. mdpi.com
For any quantitative bioanalytical method to be considered reliable, it must undergo a rigorous validation process according to guidelines from regulatory bodies like the International Council on Harmonisation (ICH). The key validation parameters include:
Specificity and Selectivity: The method must demonstrate the ability to unequivocally measure this compound without interference from endogenous matrix components, metabolites, or other co-administered compounds. This is typically assessed by analyzing at least six different batches of blank matrix.
Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20%). researchgate.net
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). The accuracy should be within ±15% (20% at the LLOQ) of the nominal value, and the precision, expressed as the relative standard deviation (RSD), should not exceed 15% (20% at the LLOQ). researchgate.netmdpi.com
A summary of typical acceptance criteria for these validation parameters is provided in Table 10.2.
Table 10.2: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
| Sensitivity | ||
| LLOQ | Lowest quantifiable concentration | Accuracy: within ±20%; Precision (RSD): ≤20% |
| Specificity | Ability to detect only the analyte | No significant interfering peaks at the analyte's retention time in blank samples |
| Accuracy | Closeness of measured to true value | Mean concentration within ±15% of nominal value (except LLOQ) |
| Precision | Repeatability of measurements | Relative Standard Deviation (RSD) ≤15% (except LLOQ) |
Isotopic Labeling Strategies for Metabolic Tracking and Mechanistic Studies
Isotopic labeling is a powerful technique employed in pharmacological and biochemical research to trace the metabolic fate of compounds and elucidate their mechanisms of action. This strategy involves the incorporation of stable or radioactive isotopes into the molecular structure of a compound of interest, such as this compound. The labeled molecules are chemically identical to their unlabeled counterparts but can be detected and quantified using specialized analytical instrumentation. This allows researchers to track the absorption, distribution, metabolism, and excretion (ADME) of the compound in biological systems and to investigate its interactions with cellular components at a molecular level.
While direct isotopic labeling studies specifically focused on this compound are not extensively reported in publicly available scientific literature, the principles and methodologies are well-established for other natural products, particularly in the broader class of quassinoids and other terpenoids. These analogous studies provide a clear framework for how such research on this compound would be conducted.
Metabolic Tracking with Isotopically Labeled this compound
To track the metabolic fate of this compound, researchers can synthesize isotopically labeled versions of the molecule. The choice of isotope depends on the analytical method to be used and the specific research question.
Stable Isotopes (e.g., ¹³C, ²H, ¹⁵N): These non-radioactive isotopes are commonly used in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By introducing atoms with a higher mass (e.g., replacing ¹²C with ¹³C), the labeled compound and its metabolites can be distinguished from their endogenous, unlabeled counterparts by their mass-to-charge ratio in MS analysis. Deuterium (²H) labeling is also frequently used to probe metabolic pathways and can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which itself can be a tool for studying metabolic mechanisms.
Radioactive Isotopes (e.g., ¹⁴C, ³H): Radiotracers are highly sensitive and can be detected at very low concentrations. The use of ¹⁴C or ³H (tritium) labeled this compound would allow for quantitative whole-body autoradiography to visualize its distribution in tissues, as well as for the analysis of its excretion in urine and feces. Liquid scintillation counting is a common technique for quantifying the amount of radioactivity in biological samples.
The general workflow for a metabolic tracking study using isotopically labeled this compound would involve:
Synthesis: Chemical or biosynthetic synthesis of this compound with the desired isotopic label at a specific and stable position in the molecule.
Administration: Introduction of the labeled compound into a biological system (e.g., cell culture, animal model).
Sample Collection: Collection of biological samples such as blood, plasma, urine, feces, and various tissues at different time points.
Analysis: Utilization of analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), NMR, or radioactivity measurement to identify and quantify the parent labeled compound and its metabolites.
Elucidating Mechanisms of Action through Isotopic Labeling
Isotopic labeling is also instrumental in mechanistic studies to understand how this compound exerts its biological effects. For instance, in the context of its potential as an anticancer agent, labeled this compound could be used to:
Identify Drug Targets: By incubating labeled this compound with cells or cell lysates, researchers can identify binding partners (e.g., proteins, nucleic acids) through techniques like affinity purification followed by mass spectrometry. The isotopic label helps to differentiate the drug-target complex from the background cellular components.
Investigate Biosynthetic Pathways: The biosynthesis of quassinoids like this compound involves a complex series of enzymatic reactions. By feeding isotopically labeled precursors (e.g., [¹³C]-acetate, [¹³C]-mevalonate) to the producing organism (e.g., Brucea javanica), the incorporation of these labels into the this compound molecule can be traced by NMR and MS. This provides insights into the biosynthetic origins of the carbon skeleton and the enzymatic transformations involved.
Hypothetical Data from Isotopic Labeling Studies of a Quassinoid
The following tables illustrate the type of data that could be generated from isotopic labeling studies of a hypothetical quassinoid similar to this compound.
| Metabolite | Matrix | Percentage of Administered Radioactivity (%) | Proposed Biotransformation |
|---|---|---|---|
| Parent Compound | Plasma | 15.2 | - |
| Metabolite A | Urine | 25.8 | Hydroxylation |
| Metabolite B | Feces | 38.1 | Glucuronidation |
| Metabolite C | Urine | 10.5 | Oxidation |
| Labeled Precursor | Carbon Position in this compound | Enrichment (%) | Inferred Biosynthetic Unit |
|---|---|---|---|
| [1-¹³C]-Acetate | C-1, C-3, C-5, C-7, C-9, C-11, C-13, C-15 | 5.8 | Polyketide-derived |
| [2-¹³C]-Acetate | C-2, C-4, C-6, C-8, C-10, C-12, C-14, C-16 | 6.1 | Polyketide-derived |
| [¹³C]-Mevalonate | C-18, C-19, C-20, C-21, C-30 | 8.2 | Isoprenoid-derived |
These tables provide a conceptual framework for the kind of detailed information that can be obtained through isotopic labeling, enabling a deeper understanding of the metabolic fate and biosynthetic origins of complex natural products like this compound. Such studies are crucial for the development and optimization of natural product-based therapeutic agents.
Future Directions and Emerging Research Avenues for Isobrucein a
Exploration of Novel Therapeutic Indications in Preclinical Research
The established anti-inflammatory and cytotoxic properties of Isobrucein A and related quassinoids provide a strong rationale for investigating their efficacy in a broader range of diseases characterized by inflammation and cellular dysfunction.
Neurodegenerative diseases like Alzheimer's and Parkinson's are often associated with neuroinflammation and oxidative stress. frontiersin.orgdrugtargetreview.com The potential of this compound in this context is an exciting and largely unexplored frontier. While direct preclinical studies on this compound in neurodegenerative models are limited, the known mechanisms of related compounds offer a compelling basis for future research. For instance, the inhibition of inflammatory pathways is a key therapeutic strategy being explored for these conditions. nih.govbiospective.com The investigation into whether this compound can modulate microglial activation, a key driver of neuroinflammation, would be a critical first step. nih.gov Furthermore, its potential to interfere with protein aggregation pathways, a hallmark of many neurodegenerative disorders, warrants investigation. alzheimersresearchuk.orgnih.gov
Future preclinical studies should focus on utilizing established animal models of Alzheimer's and Parkinson's disease to assess the neuroprotective effects of this compound. ohsu.edufutura-sciences.com Key parameters to investigate would include cognitive and motor function, levels of inflammatory cytokines in the brain, and pathological markers such as amyloid-beta plaques and neurofibrillary tangles. usc.eduwisc.edubrown.eduyoutube.com
The anti-inflammatory properties of this compound and its analogs are more established, providing a solid foundation for exploring their use in chronic inflammatory and autoimmune diseases. garvan.org.auautoimmuneinstitute.orgnih.govautoimmuneinstitute.org Research on the related quassinoid, Isobrucein B, has demonstrated its ability to reduce inflammatory hyperalgesia and cytokine production. fapesp.br It has been shown to inhibit the release of pro-inflammatory cytokines in activated macrophages. fapesp.bracs.org This suggests that this compound may have similar or even more potent effects.
Preclinical research should extend to models of specific autoimmune diseases such as rheumatoid arthritis, lupus, and inflammatory bowel disease. nih.govnih.govresearchgate.net Studies could investigate the effect of this compound on immune cell proliferation, autoantibody production, and the signaling pathways that govern the inflammatory response in these conditions. acs.orgresearchgate.net For example, the quassinoid brusatol, also found in Brucea javanica, has shown promising anti-inflammatory activity. researchgate.net
A study on Isobrucein B, a structurally similar quassinoid, demonstrated its efficacy in reducing inflammatory pain and cytokine production in a preclinical model. science.gov
Table 1: Preclinical Anti-inflammatory Activity of Related Quassinoids
| Compound | Model/System | Key Findings | Reference |
|---|---|---|---|
| Isobrucein B | LPS-activated murine peritoneal macrophages | Inhibited release of pro-inflammatory cytokines. | acs.org |
| Isobrucein B | Inflammatory hyperalgesia model | Reduced inflammatory pain and cytokine production. | fapesp.br |
| Brusatol | Various | Promising anti-inflammatory properties. | researchgate.net |
| Neosergeolide | In vitro assays | Showed biological activity. | scispace.comscielo.br |
Overcoming Challenges in Research Scale Production and Derivatization
A significant hurdle in the broader investigation and potential therapeutic development of this compound is its limited availability from natural sources and the complexity of its chemical structure.
The primary source of this compound is the plant Brucea javanica, which presents challenges related to geographical availability, batch-to-batch variability, and the environmental impact of harvesting. scribd.com Sustainable sourcing practices, including cultivation and cell culture techniques, are crucial for a consistent and environmentally responsible supply of the starting material. aise.euutk.eduscience.gov
From a chemical perspective, the total synthesis of this compound is a complex undertaking due to its highly oxygenated and stereochemically rich structure. dntb.gov.ua Improving the efficiency of existing synthetic routes or developing new, more streamlined approaches is essential for producing sufficient quantities for extensive preclinical research. ufrj.brnih.gov This could involve the development of novel catalytic methods and convergent synthetic strategies. nih.gov
The synthesis of this compound analogs offers the potential to improve its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. Semi-synthetic modification of the natural product can be a more practical approach than total synthesis for generating a library of related compounds. scielo.br This allows for the exploration of structure-activity relationships, identifying key functional groups responsible for its biological effects.
For example, the synthesis of derivatives of the related quassinoid Isobrucein B has been explored to evaluate their biological activities. bioline.org.br Future research should focus on developing versatile synthetic methodologies that allow for the targeted modification of the this compound scaffold. This will enable the creation of novel analogs with enhanced therapeutic potential for the newly identified indications.
Table 2: Antimalarial and Cytotoxic Activity of this compound and Related Compounds
| Compound | Activity | IC50 Value | Reference |
|---|---|---|---|
| This compound | Antiplasmodial | 1.0-4.0 µg/L | bioline.org.br |
| This compound | Cytotoxicity (HL-60 cells) | 5-27 µg/L | bioline.org.br |
| Isobrucein B | Antiplasmodial | 1.0-4.0 µg/L | bioline.org.br |
| Isobrucein B | Cytotoxicity (HL-60 cells) | 5-27 µg/L | bioline.org.br |
| 1,12-diacetylisobrucein B | Cytotoxicity (HL-60 cells) | 11.8 µg/L | scielo.br |
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Insights
To fully understand the therapeutic potential of this compound, a deeper understanding of its mechanism of action is required. Multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, can provide a holistic view of the cellular response to this compound treatment. nih.govscience.govnih.gov
By integrating data from these different "omics" layers, researchers can identify the key signaling pathways and molecular networks modulated by this compound. nih.gov This can help to elucidate its precise molecular targets and uncover potential off-target effects. nih.gov For example, a multi-omics approach could reveal how this compound affects gene expression, protein levels, and metabolic pathways in immune cells or neurons, providing a comprehensive picture of its anti-inflammatory or neuroprotective mechanisms. science.gov This detailed mechanistic understanding is crucial for guiding the development of more targeted and effective therapies based on the this compound scaffold.
Transcriptomics and Proteomics to Elucidate Pathway Perturbations
Future research should prioritize the use of transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) to map the cellular pathways affected by this compound. While specific transcriptomic studies on this compound are limited, research on the related quassinoid Isobrucein B offers valuable direction. For instance, in studies with lipopolysaccharide (LPS)-activated macrophages, Isobrucein B did not alter the mRNA levels of the NF-κB target gene TNF-α. acs.org This suggests that the compound's mechanism may not primarily occur at the transcriptional level but rather through post-transcriptional modifications or direct effects on protein synthesis. acs.org
Therefore, proteomic analyses could be particularly revealing. Investigating changes in the proteome after this compound treatment would help identify specific proteins whose synthesis or stability is altered. This could confirm whether protein synthesis inhibition is a primary mechanism of action, as has been suggested for other quassinoids. scielo.br These "omic" technologies allow for the simultaneous detection of thousands of genes and proteins, offering a comprehensive view of the compound's biological impact. epdf.pub
Metabolomics and Lipidomics for Metabolic Reprogramming Studies
Metabolic reprogramming is a recognized hallmark of various diseases, including cancer. nih.gov Investigating how this compound influences cellular metabolism is a critical, yet unexplored, research avenue. Metabolomics and lipidomics, which involve the comprehensive analysis of metabolites and lipids in a biological system, are powerful tools for this purpose. nih.govwhiterose.ac.uk
Studies could be designed to assess the impact of this compound on key metabolic pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. nih.gov Lipidomic analysis could reveal alterations in the composition of cellular membranes or the abundance of signaling lipids, which are crucial in processes like cell survival, proliferation, and apoptosis. clinmedjournals.orgfrontiersin.org By identifying which metabolic pathways are perturbed, researchers can gain a deeper understanding of the functional consequences of this compound treatment and its potential therapeutic applications in diseases characterized by metabolic dysfunction. frontiersin.org
Table 1: Proposed 'Omics' Research Strategies for this compound
| Omics Field | Research Objective | Potential Insights | Relevant Techniques |
|---|---|---|---|
| Transcriptomics | To identify gene expression changes induced by this compound. | Elucidation of signaling pathways affected at the transcriptional level; comparison with other quassinoids. | RNA-Seq, TempO-Seq, Microarrays. nih.gov |
| Proteomics | To quantify changes in the cellular proteome following treatment. | Confirmation of protein synthesis inhibition; identification of specific protein targets and post-translational modifications. acs.org | Mass Spectrometry (MS)-based proteomics (e.g., LC-MS/MS). |
| Metabolomics | To profile low-molecular-weight metabolites. | Understanding of systemic effects on central carbon metabolism, amino acid pathways, and energy production. whiterose.ac.uk | Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-MS (GC-MS), Liquid Chromatography-MS (LC-MS). clinmedjournals.orgresearchgate.net |
| Lipidomics | To analyze the full lipid profile of cells or tissues. | Insight into effects on membrane structure, lipid signaling, and fatty acid metabolism. nih.govnih.gov | LC-MS, Flow Injection Analysis-Differential Mobility Spectrometry-Tandem MS (FIA-DMS-MS/MS). nih.gov |
Translational Research Implications from Preclinical Findings for Investigational Studies
Translating promising preclinical data into investigational studies requires a strategic approach. This involves identifying reliable indicators of the compound's activity and improving its drug-like properties to enhance its potential for further development.
Identifying Biomarkers for Preclinical Efficacy Monitoring
A key step in the preclinical development of this compound is the identification of biomarkers to monitor its biological effects. Based on the known anti-inflammatory activity of related compounds, certain molecules could serve as robust biomarkers. For example, the quassinoid Isobrucein B has been shown to inhibit the release of pro-inflammatory cytokines in macrophages. acs.org Therefore, cytokines such as TNF-α could be valuable biomarkers for assessing the anti-inflammatory efficacy of this compound in preclinical models. acs.orgnih.gov
Furthermore, in the context of anti-cancer research, where quassinoids have shown cytotoxic effects against leukemia cells, markers of apoptosis and cell cycle arrest would be relevant. tandfonline.com Metabolomic and lipidomic profiling could also uncover novel biomarkers by identifying specific metabolites or lipids that are consistently altered by this compound treatment, providing a signature of the compound's activity. clinmedjournals.org
Strategies for Optimizing Investigational Compound Properties
A significant hurdle for many natural products, including quassinoids, is their potential toxicity at therapeutic concentrations. scielo.br A critical area of future research is the optimization of this compound's properties to create a better therapeutic window. One promising strategy is the structural modification of the parent compound to reduce toxicity while retaining or enhancing efficacy. scielo.br
This involves detailed structure-activity relationship (SAR) studies, where different functional groups on the this compound molecule are chemically altered. The goal is to synthesize new analogues or derivatives with improved pharmacological profiles, such as enhanced solubility, better bioavailability, and lower off-target toxicity. science.gov This approach has been successful for other complex natural products and represents a logical next step in the investigational development of this compound.
Identification of Key Research Gaps and Unanswered Questions
Despite its potential, significant gaps exist in our understanding of this compound. Addressing these unanswered questions is essential for guiding future research and fully realizing the compound's promise. A research gap represents an area where existing knowledge is insufficient or where unanswered questions remain. oxbridgeessays.comresearchgate.net
Unexplored Mechanisms of Action
The most significant research gap concerning this compound is the precise mechanism of its biological activity. While protein synthesis inhibition has been proposed as a general mechanism for quassinoids, this explanation is broad and likely incomplete. acs.orgscielo.br Research on Isobrucein B suggests a post-transcriptional mode of action, but the specific molecular targets remain unidentified. acs.org
Future studies must aim to answer several key questions:
What specific components of the translational machinery (e.g., ribosomes, initiation factors) does this compound interact with?
Does this compound have other molecular targets that contribute to its anti-inflammatory and cytotoxic effects?
How do its mechanisms of action differ between various cell types, such as cancer cells versus normal cells, or immune cells versus epithelial cells? scielo.brtandfonline.com
Clarifying these points through biochemical assays, target identification studies, and advanced cellular imaging will be crucial for a complete understanding of this compound and for the rational design of second-generation compounds with improved therapeutic properties.
Untapped Synthetic Potential
The complex scaffold of this compound presents considerable, yet largely untapped, potential for synthetic modification. The semi-synthetic derivatization of quassinoids is a key strategy for the discovery of new therapeutic agents, potentially yielding compounds with enhanced physical and medicinal properties such as improved stability, solubility, and more specific mechanisms of action. bioline.org.brscielo.br While extensive synthetic work specifically on this compound is not widely documented, research on the closely related compound, Isobrucein B, provides a clear blueprint for future synthetic endeavors.
Simple chemical modifications, such as acetylation, have been performed on Isobrucein B to produce derivatives like 1,12-diacetylisobrucein B. bioline.org.brscielo.br Such studies are crucial as they provide insights into the structure-activity relationships (SAR) of this class of compounds. For instance, the (di)acetylated semi-synthetic derivatives of Isobrucein B generally displayed lower in vitro cytotoxic and antiplasmodial activity compared to the natural parent compound. bioline.org.br This suggests that the hydroxyl groups at certain positions are critical for its biological effects. The isolation of deacetylated isobrucein B further underscores the potential for modification at these sites. researchgate.netresearchgate.net
Future synthetic strategies could focus on creating a diverse library of this compound analogs by targeting its various functional groups. The synthesis of analogs with enhanced efficacy would benefit from a deeper understanding of the compound's mechanism of action, which would provide biochemical clues for chemical modifications aimed at improving potency and target affinity. mdpi.com
Methodological Advancements for Preclinical Evaluation
The preclinical evaluation of natural products like this compound is evolving through the adoption of more sophisticated and targeted methodologies. These advancements allow for a more comprehensive understanding of a compound's biological activity and potential therapeutic applications.
Advanced In Vitro Models
Modern preclinical studies are moving beyond basic viability assays to utilize more complex and relevant in vitro models. For compounds like this compound, which was identified in an extract of Senna septemtrionalis showing anti-inflammatory and antioxidant effects, specialized cell-based assays are critical. mdpi.com The use of specific cell lines, such as BV2 microglial cells, allows for the detailed investigation of neuroinflammatory pathways. mdpi.comresearchgate.net Similarly, panels of human tumor cell lines are employed to screen for cytotoxic activity against various cancers. bioline.org.br The use of such targeted models provides more detailed information on the specific cellular mechanisms affected by the compound.
In Vivo Imaging Techniques
Advanced imaging techniques offer powerful tools for the preclinical evaluation of drug candidates. In vivo optical imaging, for example, enables the high-resolution visualization and characterization of dynamic physiological and pathological processes in real-time within a living organism. nih.gov Techniques such as dynamic contrast-enhanced (DyCE) small animal molecular imaging could be applied in future studies to non-invasively track the biodistribution, target engagement, and pharmacokinetic profile of this compound and its derivatives. nih.gov This would provide invaluable data that is not attainable through traditional in vitro studies. researchgate.net
High-Throughput Screening (HTS)
High-Throughput Screening (HTS) has revolutionized the early stages of drug discovery by enabling the rapid, automated testing of vast numbers of chemical compounds against a specific biological target. bmglabtech.comresearchgate.net This approach accelerates the identification of "hits" or lead compounds from large libraries, significantly shortening the timeline of drug development compared to traditional screening methods. aragen.comchemcopilot.com For natural products like this compound, HTS can be used to screen for a wide range of biological activities or to test synthetic analogs for improved potency. evotec.com For example, HTS assays have been developed to monitor the life cycle of the malaria parasite, Plasmodium falciparum, which is a crucial tool for discovering new antimalarial drugs from natural sources. researchgate.net The integration of HTS can rapidly expand the known biological profile of this compound and guide further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
